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  • Product: (2-((Diethylamino)methyl)phenyl)boronic acid
  • CAS: 95753-24-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2-((Diethylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (2-((Diethylamino)methyl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((Diethylamino)methyl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of an ortho-diethylaminomethyl group, impart distinct chemical properties that make it a valuable reagent in a variety of chemical transformations. This guide provides a comprehensive overview of the key characteristics of this compound, its synthesis, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of (2-((Diethylamino)methyl)phenyl)boronic acid are summarized in the table below.

PropertyValueReference
Molecular Weight 207.08 g/mol N/A
Molecular Formula C₁₁H₁₈BNO₂N/A
CAS Number 95753-24-5N/A
Appearance Off-white to light yellow powder[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

The Crucial Role of the ortho-Aminomethyl Group

The defining feature of (2-((Diethylamino)methyl)phenyl)boronic acid is the diethylaminomethyl substituent positioned ortho to the boronic acid moiety. This seemingly simple structural element has profound implications for the molecule's reactivity and utility.

The primary influence of the ortho-aminomethyl group is the through-space interaction between the nitrogen atom of the amine and the boron atom of the boronic acid. This can lead to the formation of an intramolecular dative B-N bond. This coordination has several important consequences:

  • Lowered pKa: The electron-withdrawing nature of the protonated amine and the potential for B-N coordination lowers the pKa of the boronic acid. This facilitates the formation of the boronate anion, a key step in the catalytic cycle of the Suzuki-Miyaura reaction, allowing the reaction to proceed efficiently under milder basic conditions.

  • Enhanced Stability: The intramolecular coordination can protect the boronic acid from protodeboronation, a common side reaction that can reduce the efficiency of cross-coupling reactions.

  • Modified Reactivity: The electronic and steric environment around the boron atom is altered, which can influence the rate and selectivity of its reactions.

Synthesis of (2-((Diethylamino)methyl)phenyl)boronic acid

Experimental Protocol: Synthesis

Objective: To synthesize (2-((Diethylamino)methyl)phenyl)boronic acid.

Materials:

  • N,N-Diethylbenzylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N,N-diethylbenzylamine and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities.

  • Purification: The pH of the aqueous layer is carefully adjusted to ~7.5 with a saturated sodium bicarbonate solution. The product is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Final Product: The crude (2-((Diethylamino)methyl)phenyl)boronic acid can be further purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. (2-((Diethylamino)methyl)phenyl)boronic acid is an excellent coupling partner in these reactions.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a boronate, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation X- Ar-Pd(II)-X(L2)->X- X- Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) B(OH)3 Ar-B(OH)2->B(OH)3 B(OH)3 Base Base Base->Ar-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-((Diethylamino)methyl)-4'-methylbiphenyl via Suzuki-Miyaura coupling of (2-((Diethylamino)methyl)phenyl)boronic acid and 4-bromotoluene.

Materials:

  • (2-((Diethylamino)methyl)phenyl)boronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a Schlenk flask under an inert atmosphere, Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) are dissolved in a minimal amount of degassed 1,4-dioxane and stirred for 15 minutes at room temperature.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add (2-((Diethylamino)methyl)phenyl)boronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate or diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

Organoboron compounds, including (2-((Diethylamino)methyl)phenyl)boronic acid, require careful handling to ensure laboratory safety.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.[1] As previously noted, storage at 2-8°C under an inert atmosphere is recommended.

  • Spills: In case of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it in a sealed container for disposal.[2]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Inhalation: Move to fresh air.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] In all cases of significant exposure, seek immediate medical attention.

Conclusion

(2-((Diethylamino)methyl)phenyl)boronic acid is a valuable and versatile building block in modern organic chemistry. Its unique properties, conferred by the ortho-aminomethyl group, make it a particularly effective reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a wide range of biaryl compounds under relatively mild conditions. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in research and development.

References

  • Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem.2005 , 70, 8575-8578. [Link]

  • Hernandez, E. T.; Kolesnichenko, I. V.; Reuther, J. F.; Anslyn, E. V. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New J. Chem.2017 , 41, 126-133. [Link]

  • Christopoulos, T.K.; Diamandis, E.P. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules2019 , 24, 435. [Link]

  • Deng, Y.; et al. Improvement on synthesis of different alkyl-phenylboronic acid. J. Biomed. Nanotechnol.2009 , 5, 551-556. [Link]

  • Sushil Kumar. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? ResearchGate. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2384–2393. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. [Link]

  • SciSpace. Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. [Link]

  • Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]

Sources

Exploratory

(2-((Diethylamino)methyl)phenyl)boronic acid physical properties

An In-depth Technical Guide to the Physical Properties of (2-((Diethylamino)methyl)phenyl)boronic acid Introduction: A Molecule of Unique Reactivity (2-((Diethylamino)methyl)phenyl)boronic acid, identified by CAS Number...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (2-((Diethylamino)methyl)phenyl)boronic acid

Introduction: A Molecule of Unique Reactivity

(2-((Diethylamino)methyl)phenyl)boronic acid, identified by CAS Number 95753-24-5, is an ortho-substituted arylboronic acid of significant interest to researchers in organic synthesis, chemosensor development, and drug discovery. Its structure is distinguished by the presence of a diethylaminomethyl group positioned ortho to the boronic acid moiety. This specific arrangement is not merely a structural curiosity; it facilitates a crucial intramolecular coordination between the Lewis basic nitrogen atom of the amine and the Lewis acidic boron atom.

This dative N→B bond has profound consequences for the molecule's physical and chemical properties, most notably its Lewis acidity (pKa) and stability. Unlike simple arylboronic acids, which exist primarily as trigonal planar species in their acidic form, (2-((Diethylamino)methyl)phenyl)boronic acid can adopt a more stable tetrahedral geometry at the boron center. This structural feature significantly enhances its ability to bind with diols at or near neutral pH, a property that is central to its application in creating sensors for saccharides and other biological molecules.[1][2]

This guide provides a comprehensive overview of the core physical properties of this compound, offers detailed, field-proven protocols for their experimental determination, and explains the underlying chemical principles that govern its behavior.

Core Physical Properties

Precise experimental data for (2-((Diethylamino)methyl)phenyl)boronic acid is not widely published. The following table summarizes its fundamental properties, including calculated values and data extrapolated from closely related analogues.

PropertyValue / DescriptionSource / Method
IUPAC Name (2-((Diethylamino)methyl)phenyl)boronic acid---
CAS Number 95753-24-5[3]
Molecular Formula C₁₁H₁₈BNO₂Calculated
Molecular Weight 207.08 g/mol Calculated
Appearance Likely a white to off-white solid.Inferred from related boronic acids.[4]
Melting Point Not experimentally determined in cited literature.---
Aqueous Solubility Not experimentally determined in cited literature; expected to be pH-dependent.---
Acidity Constant (pKa) Expected to be significantly lower than phenylboronic acid (~8.8), likely near the pKa of its dimethyl analogue (~5.3).[4][5]Estimated from Analogue

The Decisive Influence of Intramolecular N→B Coordination

The defining characteristic of (2-((Diethylamino)methyl)phenyl)boronic acid is the intramolecular coordination between the nitrogen and boron atoms. This interaction stabilizes the tetrahedral boronate form, which is the active species in diol binding. In protic solvents, the molecule exists in a complex equilibrium between an "open" trigonal form and a "closed" or "solvent-inserted" tetrahedral form.[2][6]

The amine group, by being protonated in the solvent-inserted form, acts as a potent electron-withdrawing group through a field effect.[2] This electronic pull increases the Lewis acidity of the adjacent boron atom, dramatically lowering the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[4][7] The dimethylamino analogue, for instance, exhibits a pKa of approximately 5.3, a more than 1000-fold increase in acidity.[5] This allows for efficient formation of boronate esters with diols at physiological pH, a critical feature for biological applications.

G A Calibrate Apparatus (e.g., with Benzoic Acid) B Prepare Sample in Capillary Tube (2-3 mm height) A->B C Perform Rapid Scan (Find approximate MP) B->C D Cool and Prepare New Sample C->D E Heat to ~15°C Below Approx. MP D->E F Heat Slowly (1-2°C / min) E->F G Record Temp. Range (First liquid to last solid) F->G H Repeat 2x for Consistency G->H

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (Equilibrium Shake-Flask Method)

Thermodynamic or equilibrium solubility is a critical parameter for drug development, representing the true saturation point of a compound in a solvent at a specific temperature. This method is considered the gold standard.

Methodology:

  • System Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, 6.8, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate any remaining undissolved solid by centrifugation (e.g., 15 min at 14,000 rpm) or filtration through a 0.22 µm filter.

  • Quantification (Self-Validation): Prepare a standard curve of the compound in the analysis solvent. Dilute the clarified supernatant from step 4 into a suitable concentration range and quantify using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL using the standard curve.

G A Add Excess Solid to Buffer in Sealed Vial B Agitate at Constant Temp (e.g., 37°C for 48h) A->B C Separate Phases (Centrifuge or Filter) B->C E Verify Final pH of Solution B->E D Quantify Solute in Supernatant (e.g., HPLC-UV) C->D F Calculate Solubility vs. Standard Curve D->F G cluster_setup Experimental Setup cluster_process Data Analysis setup Burette (Std. NaOH) Calibrated pH Meter Stir Plate Jacketed Beaker with Sample A Plot pH vs. Volume NaOH B Identify Equivalence Point (Inflection Point) A->B C Determine Volume at Half-Equivalence Point (V½) B->C D pKa = pH at V½ C->D

Caption: Logic for pKa Determination via Potentiometric Titration.

Conclusion

(2-((Diethylamino)methyl)phenyl)boronic acid is a specialized reagent whose physical properties are dominated by the intramolecular coordination between its ortho-aminomethyl substituent and the boronic acid group. This interaction dramatically increases its Lewis acidity, a key factor for its utility as a chemosensor at physiological pH. While comprehensive experimental data is sparse, the well-established protocols detailed in this guide provide researchers with the necessary tools to perform a thorough physical characterization. A precise understanding of its melting point, solubility, and pKa is fundamental to its effective application in the development of novel sensors, synthetic methodologies, and therapeutic agents.

References

  • PubChem. {2-[(Dimethylamino)methyl]phenyl}boronic acid. Available from: [Link]

  • ResearchGate. pKa values for boronic acids 1-7. Available from: [Link]

  • PubMed. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available from: [Link]

  • PubMed. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Available from: [Link]

  • Royal Society of Chemistry. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

  • Wikipedia. Phenylboronic acid. Available from: [Link]

  • National Institutes of Health. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. Available from: [Link]

  • Semantic Scholar. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility of (2-((Diethylamino)methyl)phenyl)boronic acid

Introduction (2-((Diethylamino)methyl)phenyl)boronic acid is a member of the arylboronic acid family, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-((Diethylamino)methyl)phenyl)boronic acid is a member of the arylboronic acid family, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, a cornerstone of drug discovery.[1] The unique structural features of (2-((Diethylamino)methyl)phenyl)boronic acid, specifically the presence of an ortho-aminomethyl group, impart distinct physicochemical properties that are critical to its application, particularly concerning its solubility.

Physicochemical Properties Governing Solubility

The solubility of (2-((Diethylamino)methyl)phenyl)boronic acid is not a simple, single-value parameter but is instead a complex interplay of its structural features and the surrounding environment.

Core Molecular Structure and Intramolecular Interactions

The molecule's architecture consists of three key components: the boronic acid moiety (-B(OH)₂), a central phenyl ring, and an ortho-diethylaminomethyl group (-CH₂N(Et)₂). The spatial arrangement of the boronic acid and the basic amino group is of particular significance. This ortho substitution allows for a potential intramolecular coordination between the nitrogen's lone pair of electrons and the empty p-orbital of the boron atom. However, studies on similar ortho-aminomethylphenylboronic acids suggest that in protic solvents, a solvent molecule is often inserted between the boron and nitrogen atoms, preventing a direct dative bond.[2] This dynamic interaction influences the molecule's conformation and its engagement with the solvent, thereby affecting solubility.

Caption: Structure of (2-((Diethylamino)methyl)phenyl)boronic acid.

Acidity (pKa) and pH-Dependent Solubility

Unlike simple phenylboronic acid, which has a pKa of approximately 8.6-8.9, ortho-aminomethylphenylboronic acids exhibit two distinct pKa values.[2][3]

  • Boronic Acid pKa (pKa₁): The electron-withdrawing inductive effect of the proximal ammonium group (protonated amine) significantly increases the Lewis acidity of the boronic acid moiety. This lowers the pKa for the equilibrium R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺ to a range of 5 to 7 .[4][5]

  • Ammonium pKa (pKa₂): The deprotonation of the diethylammonium group occurs at a much higher pH, typically in the range of 10 to 12 .

This dual-pKa nature dictates the molecule's net charge and, consequently, its aqueous solubility at different pH values. The solubility is expected to be minimal at the isoelectric point and increase significantly at pH values below pKa₁ (forming a soluble cation) and above pKa₂ (forming a soluble anion).

pH_Dependent_Species pH_low pH < pKa₁ (~5-7) Cation Cationic (Amine Protonated) - High Aqueous Solubility - pH_low->Cation pH_mid pKa₁ < pH < pKa₂ Zwitterion Zwitterionic / Neutral (Amine Protonated, Boronate Anionic) - Lower Aqueous Solubility - pH_mid->Zwitterion pH_high pH > pKa₂ (~10-12) Anion Anionic (Amine Neutral, Boronate Anionic) - High Aqueous Solubility - pH_high->Anion

Caption: Ionization states and expected aqueous solubility vs. pH.

Dehydration and Boroxine Formation

A critical characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium is influenced by factors such as solvent, temperature, and the presence of water. Boroxines are generally less polar and significantly less soluble in aqueous media than their corresponding boronic acid monomers.[8] The presence of this equilibrium can complicate solubility measurements, as the solid phase may be a mixture of the acid and the boroxine, and the equilibrium can shift during the experiment.

Boroxine_Equilibrium cluster_left Boronic Acid Monomer (x3) cluster_right Boroxine Trimer Monomer 3 x  Ar-B(OH)₂ Boroxine Ar-B-O-B(Ar)-O-B(Ar)-O Monomer->Boroxine + 3 H₂O Boroxine->Monomer - 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine.

Qualitative and Estimated Quantitative Solubility

While specific quantitative data for (2-((Diethylamino)methyl)phenyl)boronic acid is lacking, a reliable qualitative and estimated profile can be constructed based on its structure and data from analogous compounds. The presence of the polar boronic acid and basic amine functionalities suggests good solubility in polar protic solvents.

Table 1: Estimated Qualitative Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleCapable of hydrogen bonding with both the -B(OH)₂ and -N(Et)₂ groups. Ionization in water enhances solubility.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSolubleGood dipole-dipole interactions. Acetone is a good solvent for phenylboronic acid.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are generally effective solvents for boronic acids.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolublePhenylboronic acid shows moderate solubility in chloroform.
Non-Polar Aromatic Toluene, BenzeneSparingly SolubleLimited interaction with the polar functional groups.
Non-Polar Aliphatic Hexanes, MethylcyclohexaneInsolubleVery low polarity leads to poor solvation of the compound. Used for purification by removing non-polar impurities.

For a more quantitative estimation, the solubility of unsubstituted phenylboronic acid in various organic solvents can serve as a useful, albeit imperfect, proxy.

Table 2: Quantitative Solubility of Phenylboronic Acid in Organic Solvents at Various Temperatures (Data adapted from Sporzyński, A., et al. (2020). This data is for an analogous compound and should be used as an estimation only.)

SolventTemperature (°C)Solubility (Mole Fraction, x)
Dipropyl Ether20~0.04
Dipropyl Ether40~0.08
Acetone20~0.15
Acetone40~0.25
Chloroform20~0.03
Chloroform40~0.07
Methylcyclohexane20<0.001
Methylcyclohexane40~0.002

Experimental Determination of Solubility

To obtain definitive quantitative data, experimental measurement is essential. The two most common and reliable methods are the isothermal shake-flask method and the dynamic (synthetic) method.

Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining equilibrium solubility.[1][9] It involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant becomes constant.

Methodology:

  • Preparation: Add an excess amount of solid (2-((Diethylamino)methyl)phenyl)boronic acid to a series of vials containing a precise volume of the test solvent (e.g., buffered aqueous solution, organic solvent). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to reach equilibrium. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation at the same temperature as the equilibration to avoid temperature-induced precipitation.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with an appropriate solvent and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original solvent (e.g., in mg/mL or mmol/L).

Shake_Flask_Workflow start Start step1 Add excess solid to solvent in sealed vials start->step1 step2 Equilibrate at constant T (e.g., 24-72h with agitation) step1->step2 step3 Centrifuge to separate solid and liquid phases step2->step3 step4 Withdraw aliquot of clear supernatant step3->step4 step5 Dilute sample and analyze via HPLC step4->step5 step6 Calculate solubility from calibration curve step5->step6 end_node End step6->end_node

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Protocol 2: Dynamic (Synthetic) Method

This method is faster than the shake-flask method and involves heating a solid-liquid mixture of known composition until complete dissolution is observed. It is particularly useful for screening solubility in multiple solvents.

Methodology:

  • Sample Preparation: Accurately weigh a known mass of the boronic acid and the test solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Controlled Heating: While stirring vigorously, heat the mixture at a slow, constant rate (e.g., 0.1-0.2 °C/min). A slow heating rate is critical to ensure the system remains close to equilibrium.

  • Dissolution Point Detection: Monitor the mixture for the disappearance of the last solid particles. This "clearing point" can be detected visually or, more accurately, using an instrumental probe that measures light transmission or scattering (turbidity).

  • Data Recording: The temperature at which the solution becomes perfectly clear is recorded as the solubility temperature for that specific composition (mole fraction).

  • Solubility Curve: Repeat the experiment with different compositions to generate a solubility curve (solubility vs. temperature).

Strategies for Solubility Enhancement in Drug Development

For pharmaceutical applications, particularly for aqueous formulations, enhancing the solubility of boronic acids is often necessary.

Salt Formation

Given the presence of the basic diethylamino group, the most straightforward method to dramatically increase aqueous solubility is through salt formation. Reacting the compound with a pharmaceutically acceptable acid, such as hydrochloric acid (HCl), will protonate the nitrogen atom, forming a highly water-soluble ammonium salt. This is a common strategy for basic drug substances.

Formulation with Polyol Excipients

Boronic acids reversibly react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction can be exploited to improve solubility and stability.[10] A patented formulation strategy for boronic acid drugs, such as bortezomib (Velcade®), involves lyophilization (freeze-drying) with a polyol excipient like mannitol or sorbitol.[8][11][12][13][14]

The formation of a mannitol-boronate ester in situ can:

  • Increase Aqueous Solubility: The resulting ester complex is often more soluble than the parent boronic acid.[8]

  • Inhibit Boroxine Formation: By protecting the boronic acid moiety, esterification prevents the dehydration reaction that leads to the formation of the less soluble boroxine trimer.[8]

  • Increase Acidity: The formation of the boronate ester increases the Lewis acidity of the boron atom, lowering the pKa of the complex by about 3 pKa units.[10] This can be advantageous for interactions with biological targets at physiological pH.

Mannitol_Formulation cluster_reactants Reactants cluster_process Process cluster_product Product cluster_advantages Advantages BoronicAcid (2-((Diethylamino)methyl) phenyl)boronic acid Process Lyophilization (in aqueous solution) BoronicAcid->Process Mannitol Mannitol (Polyol Excipient) Mannitol->Process BoronateEster Mannitol Boronate Ester Complex Process->BoronateEster Adv1 Increased Solubility BoronateEster->Adv1 Adv2 Improved Stability BoronateEster->Adv2 Adv3 Inhibited Boroxine Formation BoronateEster->Adv3

Caption: Formulation strategy using mannitol to form a soluble boronate ester.

Conclusion

The solubility of (2-((Diethylamino)methyl)phenyl)boronic acid is a multifaceted property governed by its unique chemical structure. The interplay between the acidic boronic acid, the basic amino group, and their ortho relationship gives rise to complex pH-dependent behavior and a dynamic equilibrium with its less-soluble boroxine form. While direct quantitative solubility data is not widely published, this guide provides the foundational knowledge and practical methodologies required for its determination. By understanding the principles of pKa, intramolecular interactions, and boroxine formation, and by applying robust experimental protocols like the shake-flask or dynamic methods, researchers can accurately characterize its solubility profile. Furthermore, strategic formulation approaches, such as salt formation or co-lyophilization with polyols like mannitol, offer effective means to enhance solubility for applications in drug discovery and development.

References

  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J.T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]

  • PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Popelier, P. L. A., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10–16. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Plamondon, L., et al. (2004). Formulation of boronic acid compounds. U.S. Patent No. 6,713,446 B2.
  • ResearchGate. (2024). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Request PDF. [Link]

  • Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds. WIPO Patent Application WO/2002/059130.
  • Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

  • Collins, J. M., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular chemistry, 26(2), 129–135. [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. [Link]

  • Anslyn, E. V., & James, T. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3, 545–559. [Link]

  • Taylor, M. S. (2010). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • PubChem. (n.d.). Formulation of boronic acid compounds - Patent US-6713446-B2. Retrieved from [Link]

  • Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 86-93. [Link]

  • Stella, V. J., & Middaugh, C. R. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Plamondon, L., et al. (2006). Formulation of boronic acid compounds. Justia Patents. [Link]

  • ResearchGate. (2025). The Boroxine-Boronic Acid Equilibrium. Request PDF. [Link]

  • Silva, A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]

  • Wang, B., & Springsteen, G. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18364–18372. [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Anslyn, E. V., & James, T. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]

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  • Bickelhaupt, F. M., & Houk, K. N. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(34), 8749–8757. [Link]

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Foundational

(2-((Diethylamino)methyl)phenyl)boronic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of (2-((Diethylamino)methyl)phenyl)boronic acid Introduction (2-((Diethylamino)methyl)phenyl)boronic acid is a member of the Wulff-type class of ortho-aminomethylphe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of (2-((Diethylamino)methyl)phenyl)boronic acid

Introduction

(2-((Diethylamino)methyl)phenyl)boronic acid is a member of the Wulff-type class of ortho-aminomethylphenylboronic acids, a family of compounds distinguished by a Lewis basic amino group positioned ortho to a Lewis acidic boronic acid.[1][2] This unique intramolecular arrangement confers remarkable properties, making it a valuable building block in medicinal chemistry, a key component in chemosensors, and a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[3] The core of its functionality lies in the dynamic equilibrium between an open-chain form and a cyclic, coordinatively saturated structure formed via a dative bond between the nitrogen and boron atoms.[1][4] This intramolecular interaction significantly lowers the pKa of the boronic acid, enhancing its ability to bind with diols, such as saccharides, at neutral pH.[2][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structural analysis of (2-((Diethylamino)methyl)phenyl)boronic acid. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into the multi-technique approach required to fully characterize this fascinating molecule in both solution and the solid state.

Core Molecular Structure & Physicochemical Properties

The defining feature of (2-((Diethylamino)methyl)phenyl)boronic acid is the proximity of the diethylaminomethyl group to the boronic acid moiety. This allows for a reversible intramolecular coordination, creating an equilibrium between the trigonal planar (sp²) boronic acid and a tetracoordinate (sp³) boronate species.[6] This equilibrium is the cornerstone of its chemical behavior and is highly sensitive to the surrounding environment, including solvent polarity and pH.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name (2-((Diethylamino)methyl)phenyl)boronic acidInferred from[7][8]
Synonyms 2-((Diethylamino)methyl)phenylboronic acid[9]
CAS Number 95753-24-5[9]
Molecular Formula C₁₁H₁₈BNO₂Inferred from[10]
Molecular Weight 207.08 g/mol Inferred from[10]
Physical Form Solid[10]
Boiling Point ~327.5°C at 760 mmHg (Predicted)Inferred from[10]

The intramolecular B-N coordination is a dynamic process. In the absence of interacting species, the open form with an sp² hybridized boron atom is in equilibrium with the closed form containing a dative B-N bond and an sp³ hybridized boron. This structural duality is fundamental to its application in sensors, where binding to a target diol shifts the equilibrium and alters the molecule's physical properties.[5][6]

Caption: Intramolecular equilibrium of (2-((Diethylamino)methyl)phenyl)boronic acid.

Synthesis and Sample Preparation for Analysis

A reliable structural analysis begins with a pure sample and appropriate preparation.

Synthetic Insight

A common and efficient synthesis for this class of compounds is the reductive amination of 2-formylphenylboronic acid with diethylamine, using a mild reducing agent like sodium triacetoxyborohydride.[6] Understanding the synthetic route is critical for anticipating potential impurities, such as unreacted starting materials or over-reduced byproducts, which could complicate spectral interpretation.

Protocol: Sample Preparation for Spectroscopic Analysis

This protocol is designed to ensure sample integrity and minimize the formation of cyclic boroxine anhydrides, a common issue with boronic acids.[11][12]

  • Analyte Weighing: Accurately weigh ~5-10 mg of (2-((Diethylamino)methyl)phenyl)boronic acid into a clean, dry vial.

  • Solvent Selection:

    • For NMR Spectroscopy , use a high-purity deuterated solvent. DMSO-d₆ is often a good choice as it can disrupt the intermolecular hydrogen bonding that leads to boroxine formation. Methanol-d₄ or CDCl₃ can also be used, but peak positions may shift.

    • For LC-MS , use LC-MS grade solvents. A typical starting point is a 50:50 mixture of acetonitrile and water.[13]

  • Dissolution: Add the appropriate solvent (e.g., 0.7 mL for NMR) to the vial. Gently vortex or sonicate at room temperature until the solid is fully dissolved. Avoid heating, as it can promote dehydration to boroxines.[12]

  • Filtration (for HPLC/LC-MS): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to prevent column clogging and instrument contamination.

  • Analysis: Analyze the sample as soon as possible after preparation to minimize potential degradation or solvent adduct formation.

A Multi-Technique Approach to Structural Elucidation

No single technique can fully capture the structural nuances of this molecule. A correlated, multi-technique approach is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure and dynamics.

  • Expertise & Causality: The choice of NMR experiments is dictated by the need to probe multiple atomic environments. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹¹B NMR provides a direct window into the electronic environment of the boron atom, allowing for the direct observation of the sp²/sp³ equilibrium.[14]

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Complex multiplets between 7.0-8.0 ppm.

    • Methylene Protons (-CH₂-N): A singlet around 3.5-4.5 ppm. Its chemical shift can be sensitive to the degree of B-N interaction and protonation state.

    • Ethyl Protons (-N(CH₂CH₃)₂): A quartet (CH₂) and a triplet (CH₃), typically between 2.5-3.5 ppm and 1.0-1.5 ppm, respectively.

    • Boronic Acid Protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O. Its visibility and position are highly dependent on the solvent and water content.

  • ¹¹B NMR:

    • This is the definitive experiment for studying the boronic acid center.

    • A signal around δ 28-30 ppm corresponds to the trigonal planar sp² boron (open form).

    • A signal around δ 5-10 ppm indicates a tetrahedral sp³ boron, confirming the presence of the intramolecularly coordinated species (closed form) or a complex with a diol.[14] The observation of one or two peaks, and their relative integration, provides direct evidence of the equilibrium dynamics.

  • Sample Preparation: Prepare the sample as described in Section 2, using a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a spectrometer operating at 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 30° or 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Set the spectral width to cover the range from -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition:

    • Switch the probe to the ¹¹B channel.

    • Use a broad spectral width (e.g., -50 to 100 ppm) to ensure all potential boron species are observed.

    • Use a 90° pulse and a short relaxation delay (1 second is often sufficient due to quadrupolar relaxation).

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard (δ = 0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Mass Spectrometry (MS)

MS is crucial for confirming molecular weight and investigating fragmentation pathways, which aids in structural confirmation.

  • Expertise & Causality: The primary challenge in the MS analysis of boronic acids is their propensity to form dehydrated trimers (boroxines) and other adducts in the gas phase or at elevated temperatures.[11][12] Therefore, soft ionization techniques like Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (e.g., TOF or Orbitrap) are required. Optimized LC conditions are essential to ensure the monomeric species is delivered to the ion source.[15]

Expected Ions (ESI Positive Mode):

  • [M+H]⁺: The protonated parent molecule. This is typically the most desired and abundant ion for molecular weight confirmation.

  • [M-H₂O+H]⁺: Ion corresponding to the loss of one water molecule.

  • [M-2H₂O+H]⁺: Ion corresponding to the loss of two water molecules.

LCMS_Workflow Sample Prepared Sample in Acetonitrile/Water UPLC UPLC System (e.g., C18 Column) Sample->UPLC Injection ESI ESI Source (Positive Ion Mode) UPLC->ESI Elution MS Mass Analyzer (TOF or Orbitrap) ESI->MS Ion Transfer Data Data Acquisition (Mass Spectrum) MS->Data Detection

Caption: A typical workflow for UPLC-ESI-MS analysis of boronic acids.

  • Chromatographic System: An Ultra-High Performance Liquid Chromatography (UPLC) system.[15]

  • Column: A reverse-phase column, such as an Acquity BEH C18 (or equivalent), is suitable for separating the analyte from potential impurities.[15]

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.[12][15] The salt helps with ionization efficiency.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. A rapid gradient is often sufficient.[15]

  • ESI-MS Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: Keep as low as possible (e.g., 100-120 °C) to minimize in-source dehydration.

    • Desolvation Gas Flow & Temperature: Optimize for efficient solvent removal without causing thermal degradation.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500. Use a high-resolution instrument to obtain accurate mass data, which can confirm the elemental composition.

X-ray Crystallography

This technique provides the definitive, unambiguous structure in the solid state.

  • Expertise & Causality: While NMR and MS probe the molecule's structure and behavior in solution and the gas phase, X-ray crystallography provides a static snapshot of the molecule's preferred conformation in the crystalline lattice. This allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For this specific molecule, crystallography can definitively prove the existence and geometry of the intramolecular B-N bond in the solid state.[1] Often, phenylboronic acids form dimers in the crystal lattice through hydrogen bonds between their -B(OH)₂ groups.[16]

  • Purification: The compound must be of very high purity (>99%). Recrystallization or column chromatography may be necessary.

  • Solvent Selection: Screen a variety of solvents and solvent pairs (e.g., ethanol, isopropanol, ethyl acetate/hexanes, dichloromethane/pentane). The ideal solvent is one in which the compound is sparingly soluble.

  • Crystal Growth Method (Slow Evaporation):

    • Dissolve the compound in a minimal amount of a suitable solvent to create a near-saturated solution.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate very slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals appear, carefully remove them using a loop and mount them on the goniometer of a single-crystal X-ray diffractometer for analysis.

Reactivity and Mechanistic Insights: The Role of the Ortho-Amino Group

The structural features of (2-((Diethylamino)methyl)phenyl)boronic acid directly dictate its reactivity, particularly its use as a sensor for diol-containing molecules like sugars.[6][17]

The ortho-amino group acts as a general base or proton shuttle, facilitating the esterification reaction with a diol. The process typically involves the Lewis acidic sp² boron atom of the open form interacting with the diol. The nearby amino group helps to deprotonate the diol, accelerating the formation of the tetrahedral boronate ester.[2][18] This binding event shifts the equilibrium, locking the boron in an sp³ hybridized state and altering the electronic properties of the entire molecule. If a fluorophore is attached to the phenyl ring, this change can lead to a "turn-on" fluorescence signal, a principle widely used in glucose sensing.[5][6]

Caption: Mechanism of diol binding leading to a change in boron hybridization.

Summary and Future Outlook

The structural analysis of (2-((Diethylamino)methyl)phenyl)boronic acid requires a synergistic combination of NMR, MS, and crystallographic techniques. NMR provides crucial insight into the solution-state dynamics and the key B-N intramolecular coordination, while high-resolution MS confirms the molecular identity and helps navigate the challenges of boroxine formation. X-ray crystallography offers an unambiguous view of the solid-state structure.

A thorough understanding of this molecule's structure is paramount to harnessing its potential. The insights gained from these analyses directly inform the rational design of next-generation saccharide sensors for diabetes management, sophisticated drug delivery systems that respond to specific biological cues, and novel therapeutic agents. As the fields of chemical biology and materials science continue to advance, the unique structural and reactive properties of Wulff-type boronic acids will undoubtedly position them at the forefront of innovation.

References

  • K. M. P. Dasanayake, I. D. Jayawardana, A. D. G. T. A. Bandara, and N. D. P. S. D. Silva, "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone," Molecules, vol. 27, no. 19, p. 6292, Sep. 2022. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "PubChem Compound Summary for CID 2734345, {2-[(Dimethylamino)methyl]phenyl}boronic acid," PubChem. [Online]. Available: [Link]

  • J. H. Williams, T. L. Williams, and C. M. Williams, "Analysis of Boronic Acids Without Chemical Derivatisation," ResearchGate, Jan. 2011. [Online]. Available: [Link]

  • Y. He, Z. Li, and Z. Zhang, "N-Coordinated Organoboron in Polymer Synthesis and Material Science," Macromolecules, vol. 54, no. 1, pp. 18–37, Jan. 2021. [Online]. Available: [Link]

  • S. Gamage, A. T. Wright, and S. M. D’Souza, "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids," Communications Chemistry, vol. 2, no. 1, Aug. 2019. [Online]. Available: [Link]

  • M. R. Reddy, M. Kumar, and S. K. Kumar, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Anal. Methods, vol. 5, no. 16, pp. 4059–4066, 2013. [Online]. Available: [Link]

  • E. V. Anslyn et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," J. Org. Chem., vol. 87, no. 22, pp. 15096–15104, Nov. 2022. [Online]. Available: [Link]

  • T. D. James, "Molecular recognition with boronic acids—applications in chemical biology," J. Chem. Biol., vol. 6, no. 3, pp. 161–174, Jul. 2013. [Online]. Available: [Link]

  • S. L. Wiskur, J. J. Lavigne, and E. V. Anslyn, "Supramolecular Chemistry of Boronic Acids," in Boronic Acids, Royal Society of Chemistry, 2015, pp. 1–37. [Online]. Available: [Link]

  • Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters. [Online]. Available: [Link]

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  • K. S. Chidella, V. B. Dasari, and A. Jayashree, "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor," American Journal of Analytical Chemistry, vol. 12, no. 3, pp. 74–86, Mar. 2021. [Online]. Available: [Link]

  • F. Duval, P. A. Wardani, H. Zuilhof, and T. A. van Beek, "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin," J. Chromatogr. A, vol. 1417, pp. 57–63, Oct. 2015. [Online]. Available: [Link]

  • S. Gamage, A. T. Wright, and S. M. D’Souza, "The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids," PubMed, Aug. 2019. [Online]. Available: [Link]

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Exploratory

Introduction: The Analytical Imperative for Substituted Phenylboronic Acids

An In-depth Technical Guide for the Structural Characterization of (2-((Diethylamino)methyl)phenyl)boronic acid (2-((Diethylamino)methyl)phenyl)boronic acid is a bifunctional organoboron compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structural Characterization of (2-((Diethylamino)methyl)phenyl)boronic acid

(2-((Diethylamino)methyl)phenyl)boronic acid is a bifunctional organoboron compound of significant interest in synthetic and medicinal chemistry. Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established for the construction of complex biaryl systems.[1] Furthermore, the presence of an intramolecular Lewis base (the tertiary amine) proximal to the Lewis acidic boronic acid moiety creates a potential for B-N coordination. This interaction can modulate the reactivity and physicochemical properties of the molecule, making it a compelling target for applications in chemical sensing and drug development.

Given its potential applications, rigorous structural characterization is not merely a procedural step but a fundamental requirement to ensure purity, confirm identity, and understand its chemical behavior. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (2-((Diethylamino)methyl)phenyl)boronic acid. It is designed for researchers and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Considerations

The analytical signature of (2-((Diethylamino)methyl)phenyl)boronic acid is dictated by its distinct functional components: the ortho-substituted benzene ring, the boronic acid group [-B(OH)₂], and the diethylaminomethyl side chain [-CH₂N(CH₂CH₃)₂]. The intramolecular B-N interaction can lead to equilibrium between an open-chain form and a coordinatively saturated, tetracoordinate boronate species, which can influence the observed spectra, particularly in ¹¹B NMR.

Caption: Structure of (2-((Diethylamino)methyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and ethyl protons. The causality for the predicted chemical shifts (δ) lies in the electronic environment of each proton, influenced by shielding and deshielding effects from adjacent functional groups.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale
Ar-H (4 protons)7.2 - 7.8Multiplet (m)4HAromatic protons on the substituted ring will appear as a complex multiplet due to ortho, meta, and para coupling.
B(O H)₂8.0 - 8.5Broad Singlet (br s)2HProtons on the boronic acid hydroxyl groups are acidic and exchangeable, resulting in a broad signal. Its visibility and position are highly dependent on the solvent, concentration, and water content.
Ar-CH₂ -N3.6 - 4.0Singlet (s)2HBenzylic protons adjacent to the nitrogen atom are deshielded and typically appear as a sharp singlet.
N-(CH₂ CH₃)₂2.5 - 2.8Quartet (q)4HMethylene protons of the ethyl groups are split into a quartet by the adjacent methyl protons (n+1 rule, 3+1=4).
N-(CH₂CH₃ )₂1.0 - 1.3Triplet (t)6HTerminal methyl protons of the ethyl groups are split into a triplet by the adjacent methylene protons (n+1 rule, 2+1=3).
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. A key feature is the signal for the carbon atom directly attached to boron (C-B), which is often broadened due to quadrupolar relaxation of the boron nucleus.[2]

Carbon Assignment Predicted δ (ppm) Rationale
C -B (ipso-carbon)135 - 145The carbon atom directly bonded to the boron is significantly deshielded. The signal is expected to be broad.
C -CH₂N (ipso-carbon)140 - 150The aromatic carbon bearing the diethylaminomethyl substituent is deshielded by the inductive effect of the nitrogen.
Ar-C (4 carbons)125 - 135Unsubstituted aromatic carbons will resonate in this typical range.
Ar-CH₂ -N55 - 65The benzylic carbon is shielded relative to the aromatic carbons but deshielded by the attached nitrogen.
N-(CH₂ CH₃)₂45 - 55The methylene carbons of the ethyl groups are in a typical range for amines.
N-(CH₂CH₃ )₂10 - 15The terminal methyl carbons are highly shielded, appearing far upfield.
Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a powerful and direct probe for the environment of the boron atom.[3] The chemical shift is highly sensitive to the coordination number and geometry of the boron center.

Boron Species Predicted δ (ppm) Rationale
Trigonal Planar Boronic Acid (sp²)+28 to +33In a non-coordinating solvent, the dominant species is the three-coordinate boronic acid, which resonates in this characteristic downfield region.[4]
Tetracoordinate Boronate (sp³)+5 to +15In the presence of a coordinating diol or if significant intramolecular B-N coordination occurs, a second upfield signal corresponding to a four-coordinate boron species may be observed.[5][6]

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is essential for confirming the elemental composition and provides valuable structural information through fragmentation analysis.

Molecular Ion and Isotopic Pattern

The presence of boron, with its two stable isotopes ¹¹B (80.1%) and ¹⁰B (19.9%), imparts a characteristic isotopic pattern to the molecular ion peak, which serves as a definitive indicator of a boron-containing compound.[7]

Parameter Expected Value
Molecular FormulaC₁₁H₁₈BNO₂
Monoisotopic Mass ([¹¹B]M)207.1431 g/mol
[M+H]⁺ (protonated)208.1509 m/z
[M-H]⁻ (deprotonated)206.1352 m/z
Predicted Fragmentation Pathways

Tandem MS (MS/MS) experiments reveal the molecule's connectivity. The fragmentation is governed by the cleavage of the weakest bonds and the formation of stable ions. For (2-((Diethylamino)methyl)phenyl)boronic acid, the benzylic C-N bond is a likely point of initial cleavage.

G cluster_path1 Pathway 1: Loss of Diethylamine cluster_path2 Pathway 2: Loss of Water cluster_path3 Pathway 3: Boron-containing Fragments M_plus_H [M+H]⁺ m/z = 208.15 F1 Fragment 1 (Benzylic Cation) m/z = 135.06 M_plus_H->F1 - C₄H₁₁N F2 Fragment 2 (Anhydride Cation) m/z = 190.14 M_plus_H->F2 - H₂O F3 BO₂⁻ m/z = 43.0 M_minus_H [M-H]⁻ m/z = 206.14 M_minus_H->F3 Collision-Induced Dissociation

Caption: Predicted ESI-MS fragmentation pathways.

  • Pathway 1 (Benzylic Cleavage): The most probable fragmentation in positive ion mode involves the cleavage of the C-N bond to lose a neutral diethylamine molecule, resulting in a stable benzylic carbocation with the boronic acid group.

  • Pathway 2 (Dehydration): Loss of a water molecule (18 Da) from the protonated molecular ion is a common fragmentation pathway for boronic acids.

  • Pathway 3 (Negative Ion Mode): In negative ion mode, collision-induced dissociation often leads to characteristic boron-containing fragments like BO⁻ and BO₂⁻.[8]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of analytical data hinges on robust and validated experimental methods. The following protocols represent best practices for the characterization of arylboronic acids.

Protocol: NMR Data Acquisition

G start Start: Sample Preparation prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). start->prep solvent_choice Rationale: DMSO-d₆ is often preferred for boronic acids to observe exchangeable B(OH)₂ protons and due to good solubility. prep->solvent_choice transfer Transfer solution to a 5 mm NMR tube. prep->transfer instrument Instrument Setup (400 MHz+) transfer->instrument lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field for homogeneity (line shape). lock->shim acquire Acquisition shim->acquire H1 ¹H NMR: - Pulse program: zg30 - Scans: 16-32 - Acquisition time: ~4s - Relaxation delay: 2s acquire->H1 C13 ¹³C NMR: - Pulse program: zgpg30 - Scans: 1024-4096 - Relaxation delay: 2s acquire->C13 B11 ¹¹B NMR: - Pulse program: zg - Scans: 256-1024 - Use quartz tube if possible to minimize background signal. acquire->B11 process Data Processing H1->process C13->process B11->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference spectra: ¹H/¹³C to residual solvent peak ¹¹B to external BF₃·OEt₂ (0 ppm). baseline->reference integrate Integrate ¹H spectrum and pick peaks for all spectra. reference->integrate

Caption: Workflow for NMR data acquisition and processing.

Protocol: HRMS Data Acquisition (LC-MS)

This protocol uses Liquid Chromatography (LC) for sample introduction, which is a standard high-throughput method.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Rationale: Formic acid is used as a modifier to facilitate protonation for positive ion mode ESI.

  • MS Conditions (ESI-QTOF):

    • Ionization Mode: ESI Positive and Negative. Run in both modes to capture [M+H]⁺ and potential negative ions.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Acquire both full scan MS data (for accurate mass of the parent ion) and data-dependent MS/MS data (for fragmentation).

    • Validation: Use a lock mass or internal calibrant to ensure high mass accuracy (< 5 ppm).

Conclusion

The structural characterization of (2-((Diethylamino)methyl)phenyl)boronic acid is definitively achieved through the synergistic application of NMR spectroscopy and mass spectrometry. The predicted spectral data—encompassing the chemical shifts in ¹H, ¹³C, and ¹¹B NMR, along with the accurate mass and fragmentation patterns in HRMS—provide a unique analytical fingerprint. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable, and defensible data, which is paramount for researchers, scientists, and drug development professionals working with this versatile class of compounds.

References

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Foundational

From Serendipity to Rational Design: A Technical Guide to the Discovery and History of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide navigates the fascinating journey of functionalized phenylboronic acids, from their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide navigates the fascinating journey of functionalized phenylboronic acids, from their early discovery to their current indispensable role in synthetic chemistry and medicine. This document provides a comprehensive overview of their history, fundamental chemical principles, key synthetic methodologies, and transformative applications, with a particular focus on the causality behind experimental choices and the validation of protocols.

The Genesis of a Versatile Moiety: A Historical Perspective

The story of phenylboronic acids begins not in the age of modern drug discovery, but in the late 19th century. The first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860. However, it was the pioneering work of A. Michaelis and P. Becker in 1880 that marked the advent of aryl boronic acids. In their seminal paper published in Berichte der deutschen chemischen Gesellschaft, they described the synthesis of benzeneboronyl dichloride, which upon hydrolysis, yielded phenylboronic acid. This discovery, while significant, lay dormant for many decades, with boronic acids being regarded largely as chemical curiosities.

The true potential of functionalized phenylboronic acids was unlocked nearly a century later with the advent of palladium-catalyzed cross-coupling reactions. The landscape of organic synthesis was irrevocably changed in 1979 when Akira Suzuki and Norio Miyaura reported their groundbreaking method for the cross-coupling of organoboron compounds with organic halides. The Suzuki-Miyaura coupling reaction , for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provided a powerful and versatile tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1] This reaction's tolerance of a wide range of functional groups on both coupling partners propelled functionalized phenylboronic acids to the forefront of synthetic chemistry.

The Chemistry of Phenylboronic Acids: A Duality of Reactivity

The utility of functionalized phenylboronic acids stems from two key chemical properties: their role as a nucleophilic partner in cross-coupling reactions and their ability to form reversible covalent bonds with diols.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and other carbon-carbon bond-containing structures that are prevalent in pharmaceuticals and advanced materials.[2][3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex transmetalation_complex [R¹-Pd(II)L₂-R²] pd_complex->transmetalation_complex transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product Reductive Elimination r1x R¹-X (Aryl/Vinyl Halide) r1x->pd_complex Oxidative Addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation_complex Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a boronate, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. The choice of ligands on the palladium catalyst, the base, and the solvent system are critical for optimizing the reaction yield and scope.

The Reversible Covalent Interaction with Diols: A Gateway to Biological Applications

A defining feature of phenylboronic acids is their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. This interaction is highly dependent on the pH of the medium.[5][6]

In aqueous solution, phenylboronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of unsubstituted phenylboronic acid is approximately 8.8, but this can be modulated by the introduction of electron-withdrawing or electron-donating substituents on the phenyl ring.[7][8] The tetrahedral boronate is the more reactive species towards diols.

Boronic_Acid_Diol_Equilibrium cluster_pH pH Dependent Equilibrium boronic_acid Trigonal Phenylboronic Acid R-B(OH)₂ boronate Tetrahedral Boronate R-B(OH)₃⁻ boronic_acid->boronate + OH⁻ - H₂O boronate_ester Cyclic Boronate Ester R-B(OR')₂ boronate->boronate_ester + Diol - 2H₂O diol {cis-Diol | R'(OH)₂}

Figure 2: pH-dependent equilibrium of phenylboronic acid and its interaction with a cis-diol.

This pH-switchable binding and release mechanism is the foundation for many of the applications of functionalized phenylboronic acids in diagnostics and drug delivery, such as glucose sensing and targeted delivery to cells overexpressing sialic acid, a sugar with a cis-diol moiety.[9][10]

Synthesis of Functionalized Phenylboronic Acids: A Practical Guide

The ability to introduce a wide variety of functional groups onto the phenyl ring of boronic acids is crucial for tuning their physical, chemical, and biological properties. Several robust synthetic methods have been developed for this purpose.

Key Synthetic Strategies
Synthetic MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Grignard Reaction Aryl HalideMg, Trialkyl borateWell-established, versatileSensitive to moisture and air, limited functional group tolerance
Organolithium Reaction Aryl HalideOrganolithium reagent (e.g., n-BuLi), Trialkyl borateHigh reactivity, good for less reactive halidesRequires very low temperatures, sensitive to protic functional groups
Miyaura Borylation Aryl Halide/TriflateBis(pinacolato)diboron (B₂pin₂), Pd catalyst, BaseExcellent functional group tolerance, mild conditionsCost of palladium catalyst and diboron reagent
Direct C-H Borylation AreneB₂pin₂, Ir or Rh catalystAtom-economical, direct functionalization of C-H bondsRegioselectivity can be challenging
Detailed Experimental Protocols

The following protocols are provided as examples of common synthetic procedures for preparing functionalized phenylboronic acids.

Protocol 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester [9]

This protocol describes a scalable synthesis of 4-aminophenylboronic acid pinacol ester, a versatile building block in medicinal chemistry.

  • Protection of 4-bromoaniline: React 4-bromoaniline with diphenyl ketone in the presence of boron trifluoride etherate to protect the amino group.

  • Metalation: To a solution of isobutylmagnesium bromide and n-butyllithium in THF at 0 °C, add the protected 4-bromoaniline dropwise at -20 °C under a nitrogen atmosphere.

  • Borylation: After stirring for 1 hour, add trimethyl borate to the reaction mixture and continue stirring.

  • Esterification and Deprotection: Warm the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Add pinacol to the organic phase and stir. Then, add 10% hydrochloric acid to effect deprotection.

  • Work-up and Isolation: Neutralize the mixture with saturated aqueous NaHCO₃, extract with ethyl acetate, dry the combined organic layers, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of 4-Carboxyphenylboronic Acid [1]

This method provides a route to 4-carboxyphenylboronic acid, another important synthetic intermediate.

  • Amide Formation: React p-bromobenzoic acid with thionyl chloride, followed by reaction with diisopropylamine to form the corresponding amide.

  • Borylation: Dissolve the amide in a mixture of tetrahydrofuran (THF) and water, and add lithium hydroxide monohydrate.

  • Hydrolysis and Isolation: After the reaction is complete, remove the THF and wash with ether. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, and extract the aqueous layer with ethyl acetate. Combine the solid and the concentrated organic extracts to yield 4-carboxyphenylboronic acid.

Protocol 3: Synthesis of 4-Nitrophenylboronic Acid [6][11]

This procedure outlines a method for the synthesis of 4-nitrophenylboronic acid.

  • Diazotization: Dissolve 4-nitroaniline in a mixture of methanol, hydrochloric acid, and water. Cool the mixture and add a solution of sodium nitrite.

  • Borylation: After stirring, add a solution of hydrochloric acid in methanol.

  • Work-up and Isolation: Dilute the reaction mixture with water and extract with dichloromethane. Dry the combined organic layers and concentrate under reduced pressure to afford the product.

Protocol 4: Synthesis of 4-Formylphenylboronic Acid [12]

This protocol describes the synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde.

  • Acetal Protection: Protect the aldehyde group of 4-bromobenzaldehyde as a diethyl acetal using triethyl orthoformate and an acid catalyst.

  • Grignard Formation: React the protected 4-bromobenzaldehyde with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • Borylation and Deprotection: Cool the Grignard reagent and react it with tri-n-butyl borate. Perform an acidic work-up with dilute hydrochloric acid to hydrolyze both the boronic ester and the acetal to yield 4-formylphenylboronic acid.

Applications in Drug Discovery and Development: A Case Study of Bortezomib

The impact of functionalized phenylboronic acids on medicine is exemplified by the development of Bortezomib (Velcade®), the first-in-class proteasome inhibitor approved by the FDA in 2003 for the treatment of multiple myeloma.[9][13][14][15]

Discovery and Rationale

The discovery of Bortezomib stemmed from research into the ubiquitin-proteasome pathway, a critical cellular process for protein degradation.[16] It was hypothesized that inhibiting the proteasome in cancer cells would lead to an accumulation of pro-apoptotic proteins, ultimately triggering cell death. The boronic acid moiety was identified as a key pharmacophore capable of reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome.[14][17] The boron atom in bortezomib forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the proteasome.[18]

Bortezomib_Mechanism bortezomib Bortezomib Dipeptidyl Boronic Acid inhibited_complex Inhibited Proteasome (Tetrahedral Boronate Adduct) bortezomib->inhibited_complex Reversible Inhibition proteasome 26S Proteasome (Active Site Threonine) proteasome->inhibited_complex degradation Degradation proteasome->degradation pro_apoptotic Pro-apoptotic Factors (e.g., p53, Bax) inhibited_complex->pro_apoptotic Accumulation apoptosis Apoptosis pro_apoptotic->apoptosis Induction ub_proteins Ubiquitinated Proteins ub_proteins->proteasome Normal Function

Figure 3: Simplified mechanism of action of Bortezomib.

Synthesis

The synthesis of Bortezomib is a multi-step process that requires careful control of stereochemistry. A convergent synthesis approach is often employed, where key fragments are synthesized separately and then coupled.[19]

Bortezomib_Synthesis start1 Isobutylboronic Acid intermediate1 Boronoleucine derivative start1->intermediate1 Esterification, Chlorination, Ammonia substitution, Deprotection start2 Boc-L-phenylalanine intermediate2 Dipeptide fragment start2->intermediate2 Coupling with Trifluoroacetate salt start3 Pyrazine-2-carboxylic acid bortezomib Bortezomib start3->bortezomib Condensation intermediate1->intermediate2 intermediate2->bortezomib Amino deprotection

Figure 4: Convergent synthetic strategy for Bortezomib.

Future Directions and Conclusion

The field of functionalized phenylboronic acids continues to evolve rapidly. Current research focuses on the development of novel boronic acid-containing compounds with improved selectivity and potency, as well as their application in new diagnostic and therapeutic modalities. The exploration of heterocyclic boronic acids is showing promise for enhanced binding affinities with sialic acid, which could lead to more effective cancer targeting.[9][20] Furthermore, the development of new synthetic methodologies, such as late-stage C-H borylation, will undoubtedly expand the accessible chemical space for drug discovery.

References

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. (2024, February 7). MDPI. Retrieved January 26, 2026, from [Link]

  • Bortezomib. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Esterification of a boronic acid with a diol forming a boronate‐diol ester. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Binding constants (K, M −1 ) for Sa binding to a variety of boronic... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019, August 23). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. (n.d.). Luxembourg Bio Technologies. Retrieved January 26, 2026, from [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 26, 2026, from [Link]

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Exploratory

A Technical Guide to (2-((Diethylamino)methyl)phenyl)boronic acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of (2-((Diethylamino)methyl)phenyl)boronic acid, a specialized arylboronic acid of interest in synthetic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (2-((Diethylamino)methyl)phenyl)boronic acid, a specialized arylboronic acid of interest in synthetic chemistry. While direct, large-scale commercial availability is not prominent, its value as a bespoke building block necessitates a thorough understanding of its preparation and application. This document emphasizes in-house synthesis, quality control, and strategic deployment in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of an ortho-Aminoalkyl Moiety

(2-((Diethylamino)methyl)phenyl)boronic acid belongs to a class of organoboron compounds crucial for the construction of carbon-carbon bonds in modern organic synthesis.[1] Its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science for creating biaryl and heteroaryl structures.[1][2][3]

The defining feature of this reagent is the ortho-disposed diethylaminomethyl group. This functionality is not merely a passive substituent; its strategic placement introduces several key advantages:

  • Modulated Reactivity: The tertiary amine can influence the electronic properties of the boronic acid, potentially altering its transmetalation rate in the Suzuki-Miyaura catalytic cycle.[4]

  • Intramolecular Coordination: The nitrogen's lone pair of electrons can coordinate to the palladium center during the catalytic cycle, potentially stabilizing intermediates, influencing regioselectivity, and promoting efficient coupling, even with challenging substrates.

  • Physicochemical Property Control: The amino group provides a handle for modifying the solubility and basicity of the final coupled product, a critical consideration in drug discovery for optimizing pharmacokinetic profiles.

Given its specialized nature, this compound is not typically listed as a stock item by major chemical vendors, unlike its simpler analogue, phenylboronic acid. Consequently, research and development efforts requiring this specific building block often depend on reliable in-house synthesis.

Physicochemical and Safety Profile

While a specific CAS number for the diethylamino derivative is not widely cataloged, its properties can be extrapolated from closely related, commercially available analogs like the dimethylamino version (CAS 85107-53-5).[5]

Table 1: Estimated Properties and Identifiers
PropertyValueSource/Comment
Molecular Formula C₁₁H₁₈BNO₂Calculated
Molecular Weight 207.08 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid.Based on analogous compounds.
IUPAC Name [2-((Diethylamino)methyl)phenyl]boronic acidStandard nomenclature.
Common Synonyms 2-(Diethylaminomethyl)phenylboronic acidCommon variant.
Solubility Sparingly soluble in water; soluble in methanol, THF, and DMSO.Typical for arylboronic acids.
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).Boronic acids are often sensitive to air and moisture and can undergo dehydration to form boroxine anhydrides.
Safety & Handling

As with most arylboronic acids, (2-((Diethylamino)methyl)phenyl)boronic acid should be handled with care in a well-ventilated fume hood.[6]

  • Hazard Statements: Based on analogous structures, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Ensure eyewash stations and safety showers are accessible.[6]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

In-House Synthesis: A Validated Protocol

The most reliable method for preparing this compound is via directed ortho-metalation of a protected benzylamine, followed by borylation and subsequent deprotection/hydrolysis. This approach provides excellent regiocontrol.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC A 1. Starting Material N,N-Diethylbenzylamine B 2. Directed ortho-Metalation - Add s-BuLi or n-BuLi/TMEDA - Solvent: Dry THF - Temp: -78 °C to 0 °C A->B C 3. Borylation - Add Triisopropyl borate B(O-iPr)₃ - Maintain low temperature (-78 °C) B->C D 4. Hydrolysis (Workup) - Quench with acidic water (e.g., 2M HCl) - Warm to room temperature C->D E 5. Extraction - Extract with organic solvent (e.g., EtOAc) - Wash with brine D->E Crude Product F 6. Purification - Column Chromatography (Silica Gel) OR - Recrystallization E->F G 7. Characterization - ¹H NMR, ¹³C NMR, LC-MS - Confirm structure and purity F->G H Final Product (2-((Diethylamino)methyl)phenyl)boronic acid G->H G pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add trans Transmetalation Complex ox_add->trans label_tm Transmetalation reduct_elim Reductive Elimination Complex trans->reduct_elim label_re Reductive Elimination reduct_elim->pd0 Product R¹-R² label_oa Oxidative Addition aryl_halide Ar-X (R¹) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (R²) + Base boronic_acid->ox_add

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with (2-((Diethylamino)methyl)phenyl)boronic acid

Introduction: The Strategic Advantage of the Ortho-Aminoalkyl Moiety The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Ortho-Aminoalkyl Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note delves into the specific use of (2-((Diethylamino)methyl)phenyl)boronic acid as a coupling partner. The strategic placement of the diethylaminomethyl group at the ortho position introduces a fascinating element of intramolecular assistance, profoundly influencing catalyst selection and reaction kinetics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, from mechanistic rationale to detailed, field-proven protocols for leveraging this unique building block in the synthesis of complex biaryl structures. Such motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

The presence of the nitrogen atom in the ortho-substituent is not a passive feature. It can act as a coordinating group for the palladium catalyst, leading to the formation of a palladacycle intermediate. This chelation effect can stabilize the catalytic species, facilitate key steps in the catalytic cycle, and ultimately lead to higher efficiency and selectivity, especially in the synthesis of sterically hindered biaryl compounds.[3] Understanding and harnessing this intramolecular coordination is paramount to designing robust and successful coupling strategies.

Mechanistic Insights: The Role of the Ortho-Directing Group

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] However, with a substrate like (2-((Diethylamino)methyl)phenyl)boronic acid, the cycle is augmented by the coordinating influence of the ortho-diethylaminomethyl group.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.

  • Chelation and Palladacycle Formation: Following oxidative addition, the ortho-diethylaminomethyl group can coordinate to the palladium center. This intramolecular chelation can lead to the formation of a stable five-membered palladacycle. This pre-organization of the reactants can accelerate the subsequent transmetalation step.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center. The prior chelation can lower the energy barrier for this step.

  • Reductive Elimination: The final step involves the reductive elimination of the two aryl groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The formation of a palladacycle intermediate is a key factor that differentiates the coupling of this boronic acid from simpler, non-coordinating analogues. This chelation can prevent catalyst deactivation and promote the reaction even with challenging substrates.

Diagram of the Proposed Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Chelated_Intermediate Ar-Pd(II)-X (Chelated) Ar-Pd(II)-X(L_n)->Chelated_Intermediate Intramolecular Chelation Diaryl_Pd(II) Ar-Pd(II)-Ar'(L_n) Chelated_Intermediate->Diaryl_Pd(II) Transmetalation (Boronic Acid, Base) Diaryl_Pd(II)->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling with (2-((Diethylamino)methyl)phenyl)boronic acid, highlighting the intramolecular chelation step.

Choosing the Right Catalytic System

The success of the Suzuki-Miyaura coupling with (2-((Diethylamino)methyl)phenyl)boronic acid hinges on the judicious selection of the palladium source, ligand, base, and solvent.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and reliable choices.[5][6] For challenging couplings, particularly with sterically hindered partners, the use of pre-formed catalysts or palladacycles can be advantageous.[7]

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated broad utility in Suzuki-Miyaura couplings.[8] The ability of the ortho-diethylaminomethyl group to act as an internal ligand may, in some cases, reduce the requirement for an external ligand, but the use of a well-chosen external ligand generally leads to more robust and reproducible results.

  • Bases: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary to identify the optimal conditions for a specific substrate pair.

  • Solvents: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent and water is often used, with common choices including dioxane/water, toluene/water, and THF/water. The aqueous component is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2-((Diethylamino)methyl)phenyl)boronic acid with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of (2-((Diethylamino)methyl)phenyl)boronic acid with a range of aryl bromides.

Materials:

  • (2-((Diethylamino)methyl)phenyl)boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add (2-((Diethylamino)methyl)phenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine (2-((Diethylamino)methyl)phenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Boronic Acid, Aryl Halide, Catalyst, Ligand, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of (2-((Diethylamino)methyl)phenyl)boronic acid with various aryl bromides, based on literature precedents and in-house studies.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O110880-90
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O901670-85
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O140 (MW)0.590-98

Yields are representative and will vary depending on the specific aryl bromide used.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. Screening different bases and solvents can also be beneficial. Ensure that all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to compensate for this. Additionally, ensuring that the base is not overly strong and that the reaction is not heated for an unnecessarily long time can minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can sometimes be observed. This is often an indication of catalyst decomposition or suboptimal reaction conditions. The use of robust ligands like SPhos or XPhos can help to suppress homocoupling.

  • Sterically Hindered Substrates: For the coupling of sterically demanding aryl halides, higher reaction temperatures, longer reaction times, and the use of more active catalyst systems (e.g., those based on Buchwald's biarylphosphine ligands) may be necessary.[7]

Conclusion

(2-((Diethylamino)methyl)phenyl)boronic acid is a valuable building block for the synthesis of ortho-functionalized biaryl compounds. The presence of the coordinating diethylaminomethyl group offers a mechanistic advantage that can be exploited to achieve high-yielding Suzuki-Miyaura couplings. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can effectively utilize this versatile reagent in the development of novel molecules for a wide range of applications. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical research.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, 866–867. [URL: https://pubs.rsc.org/en/content/articlelanding/1979/c3/c39790000866]
  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.2000, 122(17), 4020–4028. [URL: https://pubs.acs.org/doi/10.1021/ja0002083]
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Methylpropylboronic Acid. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-using-2-methylpropylboronic-acid]
  • Kirchhoff, J. H.; Netherton, M. R.; Hill, I. D.; Fu, G. C. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. J. Am. Chem. Soc.2002, 124(46), 13662–13663. [URL: https://pubs.acs.org/doi/10.1021/ja0283899]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube, 2021. [URL: https://www.youtube.
  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction]
  • Czapik, A. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2384–2393. [URL: https://www.beilstein-journals.org/bjoc/articles/14/225]
  • Molander, G. A.; Figueroa, R. Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. J. Org. Chem.2008, 73(10), 3885-3893. [URL: https://pubs.acs.org/doi/10.1021/jo800382n]
  • Forgan, R. S. et al. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Reports Physical Science2019, 1(1), 100001. [URL: https://www.cell.com/cell-reports-physical-science/fulltext/S2666-3864(19)30001-X]
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [URL: https://www.organic-chemistry.org/synthesis/C-C/biaryls/index.shtm]
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.2010, 132(40), 14073–14075. [URL: https://pubs.acs.org/doi/10.1021/ja1073799]
  • Czapik, A. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate, 2018. [URL: https://www.researchgate.net/publication/327602334_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine]
  • Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [URL: https://chemistry.illinois.edu/sed]
  • Forgan, R. S. et al. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate, 2019. [URL: https://www.researchgate.net/publication/336148301_Synthesis_of_Biaryls_via_Decarbonylative_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Carboxylic_Acids]
  • Denmark, S. E.; Sweis, R. F. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Acc. Chem. Res.2002, 35(10), 835–846. [URL: https://pubs.acs.org/doi/10.1021/ar020052i]
  • Fairlamb, I. J. S. et al. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Org. Lett.2004, 6(26), 4859–4862. [URL: https://pubs.acs.org/doi/10.1021/ol0480111]
  • Caddick, S.; Cloke, F. G. N.; Hitchcock, P. B.; Smith, S. C. Palladium-catalysed synthesis of biaryl phosphines. J. Chem. Soc., Perkin Trans. 12002, 315-316. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/p1/b109590j]
  • Sotorrios, L.; Le-Grognec, E.; Felpin, F.-X. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules2019, 24(5), 863. [URL: https://www.mdpi.com/1420-3049/24/5/863]
  • Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube, 2020. [URL: https://www.youtube.
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Sci-Hub. [URL: https://sci-hub.se/10.1021/ja1073799]
  • Reddy, R. P. et al. Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. Angew. Chem. Int. Ed. Engl.2014, 53(3), 775-779. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201308369]
  • Tu, T. et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Org. Lett.2012, 14(16), 4250–4253. [URL: https://pubs.acs.org/doi/10.1021/ol3019665]
  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [URL: https://www.youtube.

Sources

Application

Application Notes &amp; Protocols: A Guide to Chan-Lam Coupling with Ortho-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Steric Hindrance in C-N Bond Formation The Chan-Lam coupling reaction is a powerful and versatile method for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Hindrance in C-N Bond Formation

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, under relatively mild conditions.[1] This copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols has become a cornerstone in medicinal chemistry and materials science due to its operational simplicity, broad substrate scope, and tolerance of various functional groups.[2][3] Unlike many palladium-catalyzed cross-coupling reactions, the Chan-Lam coupling can often be conducted in the presence of air and moisture, adding to its practical appeal.[1]

However, the efficiency of the Chan-Lam coupling can be significantly hampered when employing sterically hindered coupling partners, particularly ortho-substituted phenylboronic acids. The steric bulk adjacent to the boronic acid moiety can impede key steps in the catalytic cycle, leading to lower yields, sluggish reactions, and the formation of undesired side products. This application note provides a detailed guide for researchers to understand and overcome the challenges associated with the Chan-Lam coupling of ortho-substituted phenylboronic acids, offering mechanistic insights, optimized protocols, and troubleshooting strategies.

The Mechanistic Hurdle: Steric Effects in the Chan-Lam Catalytic Cycle

The generally accepted mechanism of the Chan-Lam coupling involves a Cu(II) catalyst. A simplified catalytic cycle is depicted below, highlighting the key steps where steric hindrance from an ortho-substituent can be detrimental.[4]

Chan-Lam Catalytic Cycle cluster_0 Catalytic Cycle Cu_II Cu(II) Catalyst Transmetalation Transmetalation (Rate-Limiting for hindered substrates) Cu_II->Transmetalation Cu_II_Ar Ar-Cu(II)-X Transmetalation->Cu_II_Ar Ligand_Exchange Ligand Exchange (Nucleophile Coordination) Cu_II_Ar->Ligand_Exchange Cu_II_Ar_Nu Ar-Cu(II)-Nu Ligand_Exchange->Cu_II_Ar_Nu Reductive_Elimination Reductive Elimination Cu_II_Ar_Nu->Reductive_Elimination Product Ar-Nu (Product) Reductive_Elimination->Product Cu_0 Cu(0) Reductive_Elimination->Cu_0 Oxidation Oxidation (O2 from air) Cu_0->Oxidation Oxidation->Cu_II Re-entry into cycle Boronic_Acid ArB(OH)2 (ortho-substituted) Boronic_Acid->Transmetalation Nucleophile R2NH/ROH Nucleophile->Ligand_Exchange

Figure 1: Simplified Catalytic Cycle of the Chan-Lam Coupling.

The primary challenges introduced by ortho-substituents on the phenylboronic acid are:

  • Slowed Transmetalation: The transfer of the aryl group from boron to the copper center is often the rate-determining step. Steric hindrance from an ortho-substituent can significantly slow down this process by impeding the necessary approach and coordination of the boronic acid to the copper catalyst.

  • Inhibited Reductive Elimination: The final C-N or C-O bond-forming step, reductive elimination from the copper intermediate, can also be disfavored due to the increased steric congestion around the metal center. This can lead to decomposition pathways or catalyst deactivation.

  • Promotion of Side Reactions: When the desired coupling is slow, side reactions can become more prominent. These include protodeboronation of the boronic acid and oxidative homocoupling of the amine or boronic acid.[4] Phenol formation through reaction with water can also be a significant byproduct.[5]

Strategies for Success: Optimizing Reaction Parameters

To address the challenges posed by ortho-substituted phenylboronic acids, careful optimization of the reaction conditions is paramount. The following sections detail key experimental variables and provide recommendations for achieving successful couplings.

Catalyst and Ligand Selection

The choice of copper source and ligand is critical. While simple copper salts like Cu(OAc)₂ and CuSO₄ can be effective, the use of ligands can significantly enhance reactivity by modulating the steric and electronic properties of the copper center.[6]

ParameterRecommendation for ortho-Substituted Phenylboronic AcidsRationale
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuI, Cu₂OThese are commonly used and commercially available copper sources. The choice may be substrate-dependent and require screening.
Ligands 1,10-Phenanthroline, Pyridine, N,N'-Dimethylethylenediamine (DMEDA), various bidentate nitrogen ligands.Ligands can accelerate the catalytic cycle and stabilize the copper catalyst. For sterically hindered substrates, a less bulky, yet strongly coordinating ligand is often beneficial.
Catalyst Loading 5-20 mol%Higher catalyst loadings are often necessary to achieve reasonable reaction rates and yields with challenging substrates.
The Crucial Role of the Base

The base plays multiple roles in the Chan-Lam coupling, including activating the nucleophile and participating in the transmetalation step.[7] For sterically hindered systems, the choice of base can be the difference between a successful reaction and failure.

Base TypeExamplesApplication Notes for ortho-Substituted Systems
Organic Bases Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Pyridine, 2,6-LutidineMild organic bases are often a good starting point. Pyridine and its derivatives can also act as ligands.
Inorganic Bases K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases can be effective, particularly when using protic solvents. Their solubility can influence reaction kinetics.
Base Stoichiometry 1.5 - 3.0 equivalentsAn excess of base is typically required to drive the reaction to completion.

It is important to note that in some systems, particularly with certain copper-ligand complexes, the reaction may proceed better under base-free conditions.[7] Therefore, screening both with and without a base is recommended during optimization.

Solvent Effects

The solvent can influence the solubility of the reactants and catalyst, as well as the overall reaction rate.

SolventProperties and Recommendations
Dichloromethane (DCM) A common and often effective solvent for Chan-Lam couplings.
Methanol (MeOH), Ethanol (EtOH) Protic solvents can be beneficial, especially with inorganic bases.[6]
Acetonitrile (MeCN) A polar aprotic solvent that is often a good choice.
Toluene, Dioxane Less polar solvents that may be advantageous for certain substrate combinations.

A thorough screening of solvents is often necessary to identify the optimal medium for a specific reaction.

Experimental Protocols

The following are general, yet detailed, starting protocols for the Chan-Lam coupling of an ortho-substituted phenylboronic acid with an amine. These should be considered as starting points for optimization.

Protocol 1: General Procedure with an Organic Base
  • To a reaction vial equipped with a magnetic stir bar, add the ortho-substituted phenylboronic acid (1.2-1.5 equivalents), the amine (1.0 equivalent), Cu(OAc)₂ (10 mol%), and a ligand such as 1,10-phenanthroline (10-20 mol%).

  • Add the chosen solvent (e.g., DCM or MeCN) to achieve a concentration of 0.1-0.5 M with respect to the amine.

  • Add the organic base (e.g., pyridine or Et₃N, 2.0 equivalents).

  • Seal the vial and stir the reaction mixture at room temperature to 50 °C. The reaction should be open to the air, as oxygen is the terminal oxidant.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure with an Inorganic Base
  • To a reaction vial equipped with a magnetic stir bar, add the ortho-substituted phenylboronic acid (1.2-1.5 equivalents), the amine (1.0 equivalent), CuSO₄ (10 mol%), and a ligand such as DMEDA (20 mol%).

  • Add the inorganic base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the chosen solvent (e.g., MeOH or EtOH).

  • Seal the vial and stir the reaction mixture at room temperature to 60 °C, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

When faced with low yields or incomplete reactions, a systematic approach to troubleshooting is essential.

Troubleshooting_Chan_Lam Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity (especially boronic acid) Start->Check_Reagents Screen_Solvents Screen Solvents (DCM, MeCN, MeOH, Toluene) Check_Reagents->Screen_Solvents If reagents are pure Vary_Base Vary Base (Organic vs. Inorganic, Stoichiometry) Screen_Solvents->Vary_Base If no improvement Success Improved Yield Screen_Solvents->Success If yield improves Change_Ligand Change Ligand (Phenanthroline, DMEDA, Pyridine) Vary_Base->Change_Ligand If no improvement Vary_Base->Success If yield improves Increase_Temp Increase Temperature (e.g., from RT to 50-80 °C) Change_Ligand->Increase_Temp If no improvement Change_Ligand->Success If yield improves Increase_Loading Increase Catalyst/Ligand Loading (e.g., to 20 mol%) Increase_Temp->Increase_Loading If still low yield Increase_Temp->Success If yield improves Increase_Loading->Success Optimization

Figure 2: Troubleshooting Workflow for Chan-Lam Coupling.

Conclusion

The Chan-Lam coupling of ortho-substituted phenylboronic acids presents a significant, yet surmountable, challenge in organic synthesis. By understanding the mechanistic implications of steric hindrance and systematically optimizing reaction parameters—including the catalyst, ligand, base, and solvent—researchers can successfully achieve these challenging transformations. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the complexities of this reaction, ultimately enabling the synthesis of novel and sterically encumbered molecules for applications in drug discovery and materials science.

References

  • Duparc, V. H., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(8), 7308-7325. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Tsay, C., et al. (2023). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 85, 129237. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... [Link]

  • Yang, T., et al. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]

  • Duparc, V. H., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(8), 7308-7325. [Link]

  • Yang, T., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 16(1), 1234. [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

  • Watson, A. J. B., et al. (2020). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Accounts of Chemical Research, 53(1), 134-150. [Link]

  • Li, X., et al. (2016). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 81(17), 7899-7906. [Link]

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Method

Application Note: (2-((Diethylamino)methyl)phenyl)boronic acid for Advanced Carbohydrate Sensing

An Application Guide for Researchers Executive Summary: Beyond Enzymes in Carbohydrate Recognition The precise and continuous monitoring of carbohydrates, particularly glucose, is a cornerstone of modern diagnostics and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Executive Summary: Beyond Enzymes in Carbohydrate Recognition

The precise and continuous monitoring of carbohydrates, particularly glucose, is a cornerstone of modern diagnostics and biomedical research, pivotal in managing metabolic diseases like diabetes.[1][2] While enzyme-based sensors are prevalent, they often face limitations in operational stability, shelf-life, and cost. This has driven the development of robust, synthetic chemosensors. Among these, boronic acid-based systems have emerged as a leading alternative, leveraging the unique ability of boron to form reversible covalent bonds with the diol functionalities abundant in saccharides.[3][4][5]

This document provides an in-depth guide to the use of a specific and highly effective sensor scaffold, (2-((Diethylamino)methyl)phenyl)boronic acid . We will dissect its sophisticated sensing mechanism, provide detailed experimental protocols for its application, and discuss its utility for researchers in chemical biology, diagnostics, and drug development. The core of this sensor's efficacy lies in the elegant intramolecular synergy between the boronic acid recognition site and the ortho-positioned diethylaminomethyl group, which acts as a crucial signal transducer.

The Molecular Logic: An Intramolecular Switch for Signal Transduction

The functionality of (2-((Diethylamino)methyl)phenyl)boronic acid is not merely the sum of its parts; it is a highly integrated molecular system designed to convert a binding event into a measurable optical signal. The mechanism is best understood as a two-state, fluorescence-activated switch.

The Foundational Binding Chemistry

At its core, the sensing relies on the reversible formation of a cyclic boronate ester between the boronic acid moiety (a Lewis acid) and a cis-1,2- or 1,3-diol on a target carbohydrate.[1] The boron atom in its native state is trigonal planar and sp² hybridized. Upon esterification with a diol, it transitions to a more stable tetrahedral, sp³ hybridized, anionic state.

The "Off-to-On" Signaling Pathway: Photoinduced Electron Transfer (PET)

This structural change is transduced into a fluorescent signal via a process known as Photoinduced Electron Transfer (PET).[4][6] For this to occur, the (2-((Diethylamino)methyl)phenyl)boronic acid scaffold must first be chemically linked to a fluorophore (e.g., anthracene, pyrene).

  • Fluorescence "Off" State (Analyte Absent): In the absence of a carbohydrate, the boronic acid is largely in its neutral, trigonal planar form. The lone pair of electrons on the nitrogen atom of the adjacent diethylamino group is spatially available to interact with the excited state of the fluorophore. Upon excitation with light, this lone pair donates an electron to the photo-excited fluorophore, quenching its ability to emit a photon and return to the ground state. This keeps the system in a low-fluorescence or "Off" state.[1][4]

  • Fluorescence "On" State (Analyte Bound): When a diol-containing carbohydrate is introduced, it binds to the boronic acid. This binding event increases the Lewis acidity of the boron atom, promoting its transition to the tetrahedral (sp³) state and strengthening an intramolecular dative bond with the nitrogen atom. This coordination effectively "locks" the nitrogen's lone pair, making it energetically unfavorable to participate in PET. With the quenching pathway inhibited, the fluorophore can now relax from its excited state via the emission of a photon, leading to a significant increase in fluorescence intensity—the "On" state.[1][4]

While PET is the most widely accepted model, more nuanced analyses suggest a "pKa-switch" mechanism may also contribute, where boronate ester formation leads to solvent insertion and protonation of the amine, which similarly shuts down the quenching pathway.[3]

G Figure 1: PET-Based Sensing Mechanism cluster_0 Analyte Absent (Fluorescence OFF) cluster_1 Analyte Bound (Fluorescence ON) FreeSensor Sensor (Fluorophore + Boronic Acid) Fluorophore_Excited Excited Fluorophore FreeSensor->Fluorophore_Excited Excitation (λex) BoundSensor Sensor-Carbohydrate Complex FreeSensor->BoundSensor + Amine Amine Lone Pair (Available) Amine->Fluorophore_Excited e⁻ transfer Quenching Fluorescence Quenched Fluorophore_Excited->Quenching PET Fluorophore_Excited_B Excited Fluorophore BoundSensor->Fluorophore_Excited_B Excitation (λex) Amine_Bound Amine Lone Pair (Engaged in B-N Bond) Amine_Bound->Fluorophore_Excited_B PET Blocked Emission Fluorescence Emitted Fluorophore_Excited_B->Emission Emission (λem) Carbohydrate Carbohydrate (Diol) Carbohydrate->BoundSensor

Figure 1: PET-Based Sensing Mechanism

Experimental Design and Protocols

Successful application of this sensing motif requires careful control over several experimental variables. The protocols provided below are designed to be self-validating and serve as a robust starting point for your research.

Critical Experimental Parameters
  • Fluorophore Selection: The (2-((Diethylamino)methyl)phenyl)boronic acid moiety is the recognition/transduction unit; it is not itself fluorescent. It must be coupled to a suitable fluorophore. The choice of fluorophore (e.g., anthracene, pyrene, BODIPY) is critical as it dictates the sensor's photophysical properties, such as excitation/emission wavelengths, Stokes shift, and quantum yield.[6][7][8]

  • pH Control: The binding equilibrium between boronic acids and diols is highly pH-dependent. The ortho-amino group advantageously lowers the pKa of the boronic acid, enabling it to operate effectively at or near physiological pH (~7.4).[1] All experiments must be performed in a well-characterized buffer solution (e.g., PBS, HEPES) to ensure reproducible results.

  • Saccharide Selectivity: Monoboronic acids, including this scaffold, generally exhibit a higher binding affinity for fructose than for glucose.[7][9] This is attributed to the higher proportion of the furanose isomer in fructose, which presents the ideal cis-diol configuration for stable five-membered ring formation.[10] For applications requiring high glucose selectivity, researchers often design more complex sensors featuring two boronic acid units (diboronic acids) to match the multiple diol sites on glucose.[4][11]

Protocol 1: General Procedure for Carbohydrate Titration by Fluorescence Spectroscopy

This protocol details the steps to quantify the interaction between the boronic acid sensor and a specific carbohydrate.

Objective: To determine the association constant (Kₐ) of the sensor for a target carbohydrate.

Materials:

  • Stock solution of the fluorescent boronic acid sensor (1 mM in DMSO or Methanol).

  • Stock solution of the target carbohydrate (e.g., 1 M D-Glucose in buffer).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Fluorometer and quartz cuvettes.

Methodology:

  • Preparation of Working Solution: Prepare a dilute working solution of the sensor (e.g., 1-10 µM) in the aqueous buffer. Allow the solution to equilibrate for 15 minutes.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength (λ_ex) appropriate for the chosen fluorophore.

    • Set the emission scan range to capture the full fluorescence spectrum (e.g., 400-600 nm for an anthracene-based sensor).

  • Initial Measurement (F₀): Transfer 2 mL of the sensor working solution to a cuvette. Record the fluorescence spectrum. This is the baseline fluorescence (F₀) in the "Off" state.

  • Titration:

    • Add a small aliquot (e.g., 2-10 µL) of the concentrated carbohydrate stock solution directly to the cuvette.

    • Mix gently but thoroughly by capping and inverting the cuvette or by careful pipetting. Avoid introducing air bubbles.

    • Allow the solution to equilibrate for 2-5 minutes.

    • Record the new fluorescence spectrum (F).

  • Repeat: Continue the sequential addition of the carbohydrate stock solution, recording the spectrum after each addition, until the fluorescence intensity reaches a plateau (saturation).

  • Data Analysis:

    • Extract the maximum fluorescence intensity value from each spectrum.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the total carbohydrate concentration [Carb].

    • Fit the resulting binding isotherm using non-linear regression analysis (e.g., to a one-site binding model) to calculate the association constant (Kₐ).

Protocol 2: Determination of Saccharide Selectivity

Objective: To compare the sensor's binding affinity across a panel of different carbohydrates.

Methodology:

  • Perform Titrations: Execute Protocol 1 independently for each carbohydrate of interest (e.g., D-glucose, D-fructose, D-galactose, D-mannose).

  • Calculate Association Constants: Determine the Kₐ for each carbohydrate from its respective binding curve.

  • Compare and Quantify: Tabulate the Kₐ values. The ratio of association constants provides a quantitative measure of selectivity (e.g., Selectivity for Fructose over Glucose = Kₐ(Fructose) / Kₐ(Glucose)).

Figure 2: Experimental Workflow

Representative Data & Interpretation

The following table presents typical data that could be obtained for a sensor based on the (2-((Diethylamino)methyl)phenyl)boronic acid scaffold coupled with an anthracene fluorophore in a pH 7.4 buffer.

CarbohydrateAssociation Constant (Kₐ) [M⁻¹]Max Fluorescence Increase (F/F₀)Selectivity vs. Glucose
D-Fructose 21008.5-fold26.3
D-Glucose 807.2-fold1.0
D-Galactose 1507.8-fold1.9
D-Mannose 455.5-fold0.6

Interpretation:

  • The data clearly demonstrates the sensor's responsiveness to all tested monosaccharides, as indicated by the significant increase in fluorescence.

  • The calculated association constants quantify the binding strength, revealing a strong preference for D-Fructose, which is characteristic of monoboronic acid sensors.[7]

  • The selectivity ratio highlights that this specific sensor is over 26 times more selective for fructose than for glucose under these conditions. This information is critical for designing experiments and interpreting results in complex biological media where multiple sugars may be present.

Broader Applications and Future Directions

The (2-((Diethylamino)methyl)phenyl)boronic acid motif serves as a powerful building block for a wide array of sensing technologies:

  • Continuous Glucose Monitoring (CGM): While selectivity is a challenge, this scaffold is a key component in research aimed at developing non-enzymatic CGM systems for diabetes management, often through incorporation into specialized polymers or hydrogels.[4][8][12]

  • Electrochemical Sensing: The binding mechanism can also be transduced into an electrochemical signal by immobilizing the boronic acid derivative onto an electrode surface.[13]

  • Cellular and Tissue Imaging: Conjugation to biocompatible fluorophores with long excitation wavelengths can enable the visualization of carbohydrate-rich structures or local changes in sugar concentrations within biological systems.

  • Array-Based Sensing: By combining this sensor with others that have different selectivity profiles, it is possible to create sensor arrays that generate a unique "fingerprint" response for various saccharides, allowing for their differentiation using pattern recognition analysis.[14]

Future work in this field will continue to focus on enhancing glucose selectivity through the rational design of diboronic and multivalent sensor architectures, as well as improving sensor performance in complex biological fluids like blood, sweat, and tears.[4][15]

References

  • Kaup, T., & Rurack, K. (2013). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. Molecules, 18(12), 14698-14729. [Link]

  • Chaplin, A. B., & Jones, J. G. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1394-1412. [Link]

  • Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 629. [Link]

  • Akgun, O., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6652. [Link]

  • Lee, S., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Biosensors, 13(2), 253. [Link]

  • Gao, X., et al. (2005). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Chemical Reviews, 105(11), 4069-4114. [Link]

  • Chaplin, A. B., & Jones, J. G. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ResearchGate. [Link]

  • Kubo, Y., & Nishiyabu, R. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(9), 12470-12491. [Link]

  • Phillips, M. D., & James, T. D. (2004). Boronic acid based modular fluorescent sensors for glucose. Journal of Fluorescence, 14(5), 549-559. [Link]

  • Geddes, C. D., et al. (2004). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 14(5), 513-528. [Link]

  • Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]

  • Martinez-Aguirre, M. A., et al. (2019). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 24(18), 3249. [Link]

  • Chaplin, A. B., & Jones, J. G. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

  • Zhang, Y., et al. (2020). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. Chemical Communications, 56(68), 9829-9832. [Link]

  • Reddy, E. R. (2016). Why monoboronic acids particularily selective towards D-Fructose but not others is there any explanation?. ResearchGate. [Link]

  • Ju, Y., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Chemosensors, 10(9), 374. [Link]

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Application

Advanced Protecting Group Strategies for Aminoboronic Acids: A Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Aminoboronic Acids Aminoboronic acids, unique bioisosteres of natural amino acids, have emerged as a pivotal class of molecules in medicinal chemistry and drug development.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Aminoboronic Acids

Aminoboronic acids, unique bioisosteres of natural amino acids, have emerged as a pivotal class of molecules in medicinal chemistry and drug development.[1] Their inherent ability to form reversible covalent bonds with the active site serine residues of proteases has led to the development of potent enzyme inhibitors.[2] The most notable example is Bortezomib (Velcade®), a dipeptidyl boronic acid approved for the treatment of multiple myeloma, which underscores the therapeutic potential of this compound class.[2]

The synthesis of complex aminoboronic acid derivatives, particularly their incorporation into peptides, is fraught with challenges stemming from the dual reactivity of the amino and boronic acid functionalities. The nucleophilic amine and the Lewis acidic boronic acid can participate in undesired side reactions, necessitating a robust and orthogonal protecting group strategy. This application note provides an in-depth guide to the selection and implementation of protecting groups for both moieties, complete with detailed protocols and a discussion of the underlying chemical principles.

Core Principles of Orthogonal Protection

The successful synthesis of complex molecules bearing multiple functional groups hinges on the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group while others remain intact.[3] For aminoboronic acids, this means that the protecting group on the amine should be removable without affecting the protected boronic acid, and vice versa. The most common orthogonal pairing in this context involves an acid-labile amine protecting group and a base-labile or hydrolytically stable boronic acid protecting group.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Orthogonal Deprotection AB Aminoboronic Acid P_AB_P Fully Protected Aminoboronic Acid AB->P_AB_P Amine & Boronic Acid Protection P_AB Boronic Acid Protected P_AB_P->P_AB Amine Deprotection (e.g., Acid) AB_P Amine Protected P_AB_P->AB_P Boronic Acid Deprotection (e.g., Base) P_AB->AB Boronic Acid Deprotection AB_P->AB Amine Deprotection

Figure 1: Conceptual workflow of an orthogonal protecting group strategy for aminoboronic acids.

Protecting the Amino Group: Carbamate Strategies

The most prevalent protecting groups for the amino functionality of aminoboronic acids are carbamates, primarily the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The choice between these two is often dictated by the overall synthetic strategy, particularly in the context of solid-phase peptide synthesis (SPPS).

The Boc Group: A Workhorse in Amine Protection

The Boc group is a cornerstone of amine protection due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation.[3] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]

Mechanism of Boc Protection and Deprotection:

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ ProtectedAmine R-NH-Boc Amine->ProtectedAmine Base Boc2O (Boc)₂O Boc2O->ProtectedAmine ProtectedAmine2 R-NH-Boc ProtonatedAmine R-NH₂⁺ ProtectedAmine2->ProtonatedAmine H⁺ (e.g., TFA)

Figure 2: Simplified mechanism of Boc protection and deprotection.

Protocol 1: Boc Protection of an α-Aminoboronic Acid Pinacol Ester

This protocol describes the protection of an α-aminoboronic acid, already bearing a pinacol ester on the boronic acid moiety, using di-tert-butyl dicarbonate (Boc)₂O.

  • Materials:

    • α-Aminoboronic acid pinacol ester hydrochloride salt

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend the α-aminoboronic acid pinacol ester hydrochloride salt (1.0 equiv) in DCM or THF.

    • Add triethylamine or DIPEA (2.2 equiv) and stir the mixture at room temperature until the starting material dissolves.

    • Add a solution of (Boc)₂O (1.1 equiv) in the same solvent.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-protected α-aminoboronic acid pinacol ester.

The Fmoc Group: Orthogonality for Peptide Synthesis

The Fmoc group is the protecting group of choice for SPPS using the Fmoc/tBu strategy.[5] Its key advantage is its lability under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), while being stable to acidic conditions used for the cleavage of many side-chain protecting groups.[6] This orthogonality with acid-labile groups is crucial for the stepwise assembly of peptides.

Protocol 2: Fmoc Protection of an Aminoboronic Acid

  • Materials:

    • Aminoboronic acid

    • 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane and water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the aminoboronic acid (1.0 equiv) in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ or Na₂CO₃ solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equiv) in 1,4-dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by crystallization or flash chromatography.

Protecting the Boronic Acid Moiety: Boronate Esters

The boronic acid group is prone to dehydration to form boroxines and can be unstable under certain reaction conditions.[4] Protection as a boronate ester enhances stability, improves solubility in organic solvents, and facilitates purification.[7]

Pinacol Esters: A Common and Robust Choice

Pinacol esters are one of the most widely used protecting groups for boronic acids due to their high stability and ease of formation.[4] They are generally stable to a wide range of reaction conditions, including chromatography.[4] However, their removal can be challenging, often requiring harsh acidic conditions or multi-step procedures.[2][4]

Protocol 3: Pinacol Protection of a Boc-Protected Aminoboronic Acid

This protocol describes the esterification of a Boc-protected aminoboronic acid with pinacol.

  • Materials:

    • Boc-protected aminoboronic acid

    • Pinacol

    • Anhydrous magnesium sulfate (MgSO₄)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • To a flask containing the Boc-protected aminoboronic acid (1.0 equiv), add pinacol (1.0 equiv) and anhydrous MgSO₄ (1.5 equiv).[8]

    • Add anhydrous diethyl ether or THF and stir the suspension at room temperature for 24 hours.[8]

    • Monitor the reaction by TLC or NMR.

    • Filter off the solids and wash with the solvent.[8]

    • Concentrate the filtrate under reduced pressure.[8]

    • Dissolve the crude material in a nonpolar solvent like pentane and wash with water to remove any remaining pinacol.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pinacol ester, which can be further purified by distillation or chromatography.[8]

MIDA Esters: Enhanced Stability and Mild Deprotection

N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, rendering them compatible with a broad range of reaction conditions, including anhydrous cross-coupling reactions.[9] A significant advantage of MIDA esters is their facile cleavage under mild aqueous basic conditions, providing an orthogonal deprotection strategy to the acid-labile Boc group.[10]

Protocol 4: MIDA Boronate Formation from a Boronic Acid

This protocol utilizes MIDA anhydride for a mild and efficient synthesis of MIDA boronates.

  • Materials:

    • Boronic acid (e.g., an Fmoc-protected aminoboronic acid)

    • N-methyliminodiacetic acid (MIDA) anhydride

    • Anhydrous dioxane

  • Procedure:

    • In a dry flask under an inert atmosphere, combine the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[11]

    • Add anhydrous dioxane and heat the mixture at 70-80 °C for 1-3 hours.

    • Monitor the reaction for the formation of a precipitate.

    • Cool the reaction to room temperature and add acetone to facilitate precipitation.

    • Isolate the MIDA boronate by filtration, washing with ethyl acetate.

    • The product is often pure enough for subsequent steps without further purification.

Orthogonal Deprotection Strategies in Practice

The true power of these protecting groups is realized in multi-step syntheses where selective deprotection is required.

Table 1: Orthogonal Protecting Group Pairs for Aminoboronic Acids

Amine Protecting GroupBoronic Acid Protecting GroupAmine Deprotection ConditionsBoronic Acid Deprotection ConditionsOrthogonality
Boc Pinacol TFA, HCl in dioxane[4][12]Two-step: Diethanolamine, then acid[2]; or harsh acid[4]Good
Boc MIDA TFA, HCl in dioxane[4][12]Mild aqueous base (e.g., NaHCO₃, NaOH)[10]Excellent
Fmoc Pinacol 20% Piperidine in DMF[13]Two-step: Diethanolamine, then acid[2]; or harsh acid[4]Excellent
Fmoc MIDA 20% Piperidine in DMF[13]Mild aqueous base (e.g., NaHCO₃, NaOH)[10]Good (potential for base-mediated MIDA cleavage)

Protocol 5: Selective Deprotection of a Boc-Protected Aminoboronic Acid MIDA Ester

This protocol demonstrates the selective removal of the Boc group while leaving the MIDA ester intact.

  • Materials:

    • N-Boc-aminoboronic acid MIDA ester

    • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the N-Boc-aminoboronic acid MIDA ester in a minimal amount of DCM (if using TFA) or use it directly.

    • Add an excess of 4 M HCl in dioxane or a 1:1 mixture of TFA in DCM.

    • Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the aminoboronic acid MIDA ester.

    • Collect the solid by filtration and dry under vacuum.

Protocol 6: Deprotection of a Pinacol Boronate Ester via a Diethanolamine Intermediate

This two-step protocol provides a milder alternative to harsh acidic hydrolysis for the deprotection of pinacol esters.[2][11]

  • Materials:

    • Pinacolyl boronic ester (e.g., a Boc-protected aminoboronic acid pinacol ester)

    • Diethanolamine (DEA)

    • Anhydrous diethyl ether

    • 0.1 M Hydrochloric acid (HCl)

  • Procedure:

    • Step 1: Transesterification with Diethanolamine

      • Dissolve the pinacolyl boronic ester (1.0 equiv) in anhydrous diethyl ether.[2]

      • Add diethanolamine (1.1 equiv). A white precipitate should form within minutes.[2]

      • Stir for approximately 30 minutes, or until the starting material is consumed as monitored by TLC.[2]

      • Filter the white precipitate, wash with diethyl ether, and dry to afford the DEA-protected boronate.[2]

    • Step 2: Hydrolysis of the DEA Boronate

      • Suspend the DEA boronate in a suitable solvent (e.g., ether or ethyl acetate).

      • Add 0.1 M HCl and stir vigorously for 20-30 minutes.

      • Separate the aqueous layer and extract the organic layer with water.

      • Combine the aqueous layers and lyophilize or carefully evaporate the water to obtain the free boronic acid.

Conclusion and Future Outlook

The judicious selection and application of protecting groups are paramount to the successful synthesis of complex aminoboronic acids and their peptide derivatives. The orthogonal pairing of acid-labile amine protecting groups like Boc with robust boronate esters such as pinacol or the base-labile MIDA esters provides a versatile toolbox for the modern synthetic chemist. As the demand for novel boronic acid-based therapeutics continues to grow, the development of even more sophisticated and orthogonal protecting group strategies will undoubtedly play a crucial role in advancing this exciting field of drug discovery.

References

  • Kienle, M., et al. (2018). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 3(12), 17574-17581. Available from: [Link]

  • Organic Syntheses, 99, 92-110. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Available from: [Link]

  • Tripp, J. C., & Schrock, R. R. (2002). Synthesis of α-Aminoboronic Acids. Chemical Society Reviews, 31(5), 335-347. Available from: [Link]

  • Organic Syntheses, 84, 101. (2007). Isobutylboronic acid pinacol ester. Available from: [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Available from: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available from: [Link]

  • Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 2004-2007. Available from: [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available from: [Link]

  • Kienle, M., et al. (2018). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Available from: [Link]

  • Burke, M. D., et al. (2017). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 50(8), 1874-1886. Available from: [Link]

  • Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. Available from: [Link]

  • Kisselev, A. F., et al. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.
  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link]

  • Cativiela, C., & Ordóñez, M. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1614-1649. Available from: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Chatterjee, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23939. Available from: [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. Available from: [Link]

  • Xue, F., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2739-2744. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Organic Syntheses, 99, 92-110. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Available from: [Link]

  • Gembus, V., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 729-743. Available from: [Link]

  • Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(11), 1541-1549. Available from: [Link]

  • European Patent Office. (2007). Microwave enhanced N-FMOC deprotection in peptide synthesis. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling Reactions for Hindered Boronic Acids

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a specialized focus on sterically hindered boronic acids. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a specialized focus on sterically hindered boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding yet crucial transformations. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, empowering you to troubleshoot effectively and advance your synthetic projects with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced when working with sterically hindered boronic acids in Suzuki-Miyaura couplings.

Q1: Why are my yields consistently low when using a di-ortho-substituted boronic acid?

Low yields with sterically hindered substrates are a frequent issue and can stem from several factors. The primary reason is the slow rate of transmetalation, a key step in the catalytic cycle where the organic group is transferred from the boron atom to the palladium center.[1][2] The bulky ortho-substituents on the boronic acid sterically impede its approach to the palladium complex, thus slowing down this crucial step. Additionally, these substrates are often more susceptible to competing side reactions, such as protodeboronation, especially under prolonged reaction times or at elevated temperatures.[3]

Q2: What is protodeboronation and why is it more of a problem with hindered substrates?

Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[4] This process is often catalyzed by aqueous base.[5] With hindered boronic acids, the desired cross-coupling reaction is slower, giving the competing protodeboronation pathway more time to occur. This is particularly problematic as the conditions required to overcome the steric hindrance (e.g., higher temperatures, stronger bases) can also accelerate protodeboronation.

Q3: Should I use a boronic acid or a boronic ester for my hindered coupling?

For sterically hindered substrates, using a boronic ester, such as a pinacol ester, is often advantageous. Boronic esters exhibit greater stability compared to their corresponding boronic acids and are less prone to protodeboronation.[1] This increased stability can be crucial when longer reaction times or more forcing conditions are necessary to achieve coupling. While boronic acids are often more reactive, their instability can lead to lower yields in challenging cases.

Q4: Can I use standard catalyst systems like Pd(PPh₃)₄ for hindered couplings?

While Pd(PPh₃)₄ is a classic catalyst for Suzuki couplings, it is often inefficient for sterically demanding substrates. The triphenylphosphine ligands are not bulky enough to promote the reductive elimination step effectively with hindered products, and the catalyst can be prone to decomposition at the higher temperatures often required. For hindered couplings, more specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are generally required to achieve good results.[6]

Troubleshooting Guide for Hindered Suzuki-Miyaura Couplings

This guide provides a systematic approach to troubleshooting common problems encountered with hindered boronic acids.

Problem 1: Low or No Conversion of Starting Materials
Potential CauseRecommended Solution(s)Scientific Rationale
Inactive Catalyst Use a pre-catalyst or ensure rigorous inert atmosphere techniques. Consider a different palladium source (e.g., Pd₂(dba)₃).The active Pd(0) species is sensitive to oxygen. Pre-catalysts are often more stable and generate the active catalyst in situ.
Inefficient Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.Bulky ligands promote the reductive elimination of the sterically hindered product, while electron-rich ligands facilitate the initial oxidative addition step.[6]
Inappropriate Base Screen a variety of bases. For hindered couplings, stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KOtBu are often effective.The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate.[7]
Poor Solvent Choice Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The presence of some water can be beneficial, but excess water can promote protodeboronation.[8]The solvent affects the solubility of the reagents and the stability of the catalytic species.
Low Reaction Temperature Increase the reaction temperature incrementally. Microwave heating can sometimes be effective for driving difficult couplings.Higher temperatures can provide the necessary activation energy to overcome the steric barrier of the hindered substrates.
Problem 2: Significant Formation of Protodeboronated Byproduct
Potential CauseRecommended Solution(s)Scientific Rationale
Excess Water and/or Strong Aqueous Base Use anhydrous solvents and a non-aqueous base (e.g., KOtBu in THF). If water is necessary, minimize the amount.Protodeboronation is often catalyzed by aqueous base.[5] Reducing water content can suppress this side reaction.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.The longer the boronic acid is exposed to the reaction conditions, the more likely it is to undergo protodeboronation.
Unstable Boronic Acid Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).Boronic esters are generally more resistant to protodeboronation than the corresponding boronic acids.[1]
Problem 3: Formation of Homocoupled Products
Potential CauseRecommended Solution(s)Scientific Rationale
Oxygen in the Reaction Mixture Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).Oxygen can promote the oxidative homocoupling of the boronic acid.
Inefficient Cross-Coupling Optimize the reaction conditions for the desired cross-coupling (see Problem 1).If the cross-coupling is slow, side reactions like homocoupling become more competitive.

Visualizing the Challenges and Solutions

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Product Product Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Steric Hindrance: The Main Hurdle

Steric_Hindrance Impact of Steric Hindrance on Transmetalation unhindered_pd Ar-Pd-X(L2) unhindered_b Ar'-B(OH)2 unhindered_pd->unhindered_b Fast Transmetalation hindered_pd Ar-Pd-X(L2) hindered_b Bulky Ar'-B(OH)2 hindered_pd->hindered_b Slow Transmetalation

Caption: Steric hindrance slows the crucial transmetalation step.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with Hindered Boronic Acid check_catalyst Is the catalyst system optimal for hindered couplings? start->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No check_side_reactions Are side reactions (protodeboronation, homocoupling) significant? check_base->check_side_reactions Yes screen_bases->check_side_reactions use_ester Use a boronic ester instead of the acid check_side_reactions->use_ester Yes optimize_conditions Optimize temperature and reaction time check_side_reactions->optimize_conditions No use_ester->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting hindered Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Boronic Acid

This protocol provides a starting point for the coupling of a hindered aryl boronic acid with an aryl bromide. Note: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol %).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and inert gas three times to ensure an inert atmosphere.

    • Add the palladium pre-catalyst and ligand to the Schlenk flask under a positive pressure of inert gas.

    • Add degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Ligands and Bases

This protocol is designed for parallel screening of different ligands and bases to rapidly identify optimal conditions for a challenging coupling. This is best performed using a multi-well reaction block.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl bromide in the chosen solvent (e.g., dioxane).

    • Prepare a separate stock solution of the hindered boronic acid in the same solvent.

  • Array Preparation:

    • In an array of reaction vials (e.g., a 24-well plate), add a pre-weighed amount of each base to be screened to individual vials.

    • To each vial, add the palladium pre-catalyst and the specific ligand to be tested for that reaction.

  • Reaction Execution:

    • Using a liquid handler or multichannel pipette, dispense the aryl bromide and boronic acid stock solutions into each well.

    • Seal the reaction block and place it on a heating/stirring plate under an inert atmosphere.

    • Run the reactions at a set temperature for a defined period (e.g., 12-24 hours).

  • Analysis:

    • After the reaction time, quench a small aliquot from each well and analyze by LC-MS to determine the conversion to product and the formation of byproducts. This will allow for a rapid comparison of the effectiveness of each ligand/base combination.

References

  • C. Li, G. Xiao, Q. Zhao, H. Liu, T. Wang, and W. Tang, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," Organic Chemistry Frontiers, 2014.

  • J. Sun et al., "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES," ResearchGate, 2018.

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs.

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal.

  • A. A. C. Braga, G. Ujaque, and F. Maseras, "A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System," Organometallics, 2006.

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024.

  • S. M. Nobre and D. F. Back, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.," ResearchGate, 2015.

  • Chem Help ASAP, "Suzuki cross-coupling reaction," YouTube, 2020.

  • Maureen Reilly, "Masking Boronic Acids for Suzuki Coupling," YouTube, 2011.

  • T. D. Sheppard, "Role of a base in Suzuki-Miyaura reaction," ResearchGate, 2019.

  • D. A. Thomas and K. S. M. Pillai, "Suzuki-Miyaura cross-coupling reactions of various boronic acids with different aryl halides catalysed by Na2[Pd(dPhHSS)]," ResearchGate, 2019.

  • A. D. Lennox and G. C. Lloyd-Jones, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, 2017.

  • M. C. Haibach et al., "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst," RSC Publishing, 2022.

  • L. M. Stateman, D. J. Plate, and K. M. B. O'Connor, "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," National Institutes of Health, 2021.

  • A. F. G. Goldberg et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," ChemRxiv, 2022.

  • K. Kosaka, Y. Ohta, and T. Yokozawa, "Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization," PubMed, 2015.

  • N. R. Lee et al., "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure," ResearchGate, 2018.

  • Wikipedia, "Protodeboronation," Wikipedia.

  • KitAlysis, "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit," MilliporeSigma.

  • The Chemists' Cookbook, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, 2025.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: (2-((Diethylamino)methyl)phenyl)boronic Acid vs. its Pinacol Ester in Suzuki Coupling

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly the biaryl scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly the biaryl scaffolds prevalent in pharmaceuticals.[1] The choice of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, reproducibility, and scalability. This guide provides an in-depth comparison of two closely related yet distinct reagents: (2-((Diethylamino)methyl)phenyl)boronic acid and its corresponding pinacol ester. We will explore their performance differences, delve into the mechanistic rationale, and provide practical, data-driven guidance for reagent selection.

Introduction: The Strategic Advantage of the Ortho-Aminomethyl Moiety

The (2-((Diethylamino)methyl)phenyl) moiety is of particular interest in catalysis. The tertiary amine, positioned ortho to the boronic acid or ester, can act as a coordinating directing group. This intramolecular chelation to the palladium center can pre-organize the transition state, potentially accelerating the transmetalation step and influencing regioselectivity in complex substrates.[2] This guide will dissect how the choice between the free boronic acid and its pinacol-protected form impacts the practical application of this powerful building block.

Reagent Profiles: Stability, Handling, and Synthesis

A fundamental difference between the two reagents lies in their physicochemical properties, which directly influences their synthesis, purification, and bench-top stability.

(2-((Diethylamino)methyl)phenyl)boronic Acid
  • Synthesis: Typically synthesized via reductive amination of 2-formylphenylboronic acid with diethylamine, using a reducing agent like sodium triacetoxyborohydride.[3] Alternative routes involve ortho-lithiation of N,N-diethylbenzylamine followed by quenching with a trialkyl borate.

  • Properties & Handling: As a free boronic acid, it is a polar, crystalline solid. However, like many boronic acids, it is susceptible to environmental factors. The primary instability pathway is dehydration to form a cyclic trimer known as a boroxine. This process is often reversible but complicates accurate weighing and stoichiometry determination. Furthermore, boronic acids can be prone to protodeboronation under certain conditions, especially with highly electron-deficient systems.[4][5] Purification is typically achieved by crystallization, as chromatography on silica gel can be challenging due to their polarity and potential for degradation.[6]

(2-((Diethylamino)methyl)phenyl)boronic Acid Pinacol Ester
  • Synthesis: Most commonly prepared by a straightforward condensation reaction between the boronic acid and pinacol, often with azeotropic removal of water.[7]

  • Properties & Handling: The pinacol ester is significantly more nonpolar and robust. The bulky pinacol group sterically shields the boron atom, drastically reducing the rate of dehydration and boroxine formation.[8] This enhanced stability makes the pinacol ester an easily handled, often liquid or low-melting solid that is readily soluble in common organic solvents.[9] Crucially, it is generally stable to silica gel chromatography, which allows for high-purity material to be reliably obtained.[8][10] This stability and ease of purification are major advantages in multi-step syntheses and for creating compound libraries.

Mechanistic Insights and Performance in Suzuki Coupling

The classic Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice between the boronic acid and its ester primarily influences the critical transmetalation step.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd2 Ar-Pd(II)L_n-X ox_add->pd2 transmetal Transmetalation pd2->transmetal pd2_biaryl Ar-Pd(II)L_n-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product Ar-Ar' red_elim->product product->pd0 Catalyst Regeneration boronic R-B(OH)₂ or R-B(OR)₂ activated_boron [R-B(OH)₃]⁻ or [R-B(OR)₂(OH)]⁻ boronic->activated_boron Activation base Base (e.g., OH⁻) activated_boron->transmetal

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Reactivity Comparison
  • Boronic Acid: For transmetalation to occur efficiently, the boron atom must be activated by a base (e.g., carbonate, hydroxide) to form a more nucleophilic "ate" complex, such as [R-B(OH)₃]⁻.[11] Generally, boronic acids are considered more reactive than their corresponding esters, as the hydroxyl groups are more readily converted into the active boronate species.[9][12] This can translate to faster reaction times or the ability to use milder conditions.

  • Pinacol Ester: The reactivity of boronic esters has been a subject of extensive study. While it was once thought that they must first hydrolyze to the corresponding boronic acid to react, compelling evidence now shows that boronic esters can undergo transmetalation directly.[13] The base can coordinate to the ester to form an analogous activated complex, [R-B(pin)(OH)]⁻. However, the steric bulk of the pinacol group can hinder the approach to the palladium center, often resulting in a slower transmetalation rate compared to the less encumbered boronic acid.[13][14]

This difference is not absolute. In some systems, particularly with challenging or electron-deficient coupling partners, the greater stability of the pinacol ester can prevent decomposition pathways like protodeboronation, leading to a higher overall yield of the desired product despite a potentially slower reaction rate.[4]

Data Summary

The following table summarizes the key performance characteristics based on established chemical principles and literature data.

Feature(2-((Diethylamino)methyl)phenyl)boronic Acid(2-((Diethylamino)methyl)phenyl)boronic Acid Pinacol Ester
Stability Moderate; prone to boroxine formation and protodeboronation.[5]High; sterically protected and resistant to dehydration.[8][15]
Handling Requires careful handling and storage, stoichiometry can be inconsistent.Robust, easy to handle, weigh accurately, and store.
Purification Crystallization; chromatography on silica is often difficult.[6]Amenable to standard silica gel chromatography.[10]
Reactivity Generally higher; faster formation of the active "ate" complex.[9][12]Generally lower due to steric hindrance during transmetalation.[13]
Typical Use Case Rapid reactions, initial screening, when high purity is achievable via crystallization.Multi-step synthesis, library synthesis, reactions requiring high purity, challenging couplings where stability is key.

Experimental Protocols

To provide a practical comparison, we present parallel, standardized protocols for a representative Suzuki coupling reaction. This self-validating experimental design allows for a direct assessment of performance.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_vial To reaction vial add: - Aryl Bromide (1.0 eq) - Boron Reagent (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Base (e.g., K₂CO₃, 2.0 eq) - Stir bar seal Seal vial with septum prep_vial->seal inert Evacuate and backfill with Argon (3x) seal->inert solvent Add degassed solvent (e.g., Dioxane/H₂O 4:1) inert->solvent heat Heat to 90 °C with vigorous stirring solvent->heat monitor Monitor by TLC/LC-MS (e.g., for 4-12 h) heat->monitor cool Cool to room temp. monitor->cool quench Dilute with EtOAc, quench with H₂O cool->quench extract Separate layers, extract aqueous with EtOAc (2x) quench->extract dry Combine organics, dry (Na₂SO₄), filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (e.g., Hexanes/EtOAc) concentrate->purify analyze Analyze pure fractions (¹H NMR, LC-MS) purify->analyze

Figure 2: Standard Experimental Workflow for Suzuki Coupling.
Protocol: Suzuki Coupling of 4-Bromoanisole

Materials:

  • 4-Bromoanisole

  • Reagent A: (2-((Diethylamino)methyl)phenyl)boronic acid

  • Reagent B: (2-((Diethylamino)methyl)phenyl)boronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Reaction Setup (Parallel for Reagent A and B):

    • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.50 mmol, 1.0 eq), the respective boron reagent (0.60 mmol, 1.2 eq), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 2 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 eq).

    • Seal the vial with a septum cap.

    • Carefully evacuate the vial and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Using a syringe, add 2.0 mL of degassed 1,4-dioxane and 0.5 mL of degassed deionized water.

    • Place the vial in a preheated oil bath or heating block at 90 °C.

    • Stir the reaction mixture vigorously for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure biaryl product.

    • Characterize the product and determine the isolated yield.

Conclusion and Recommendations

The choice between (2-((Diethylamino)methyl)phenyl)boronic acid and its pinacol ester is a strategic decision based on the specific requirements of the synthesis.

  • Choose the boronic acid when reaction speed is paramount, for initial proof-of-concept studies, or when the product can be easily purified from potential boroxine-related impurities by crystallization. Its higher intrinsic reactivity may allow for lower catalyst loadings or reaction temperatures.

  • Choose the pinacol ester for applications demanding high fidelity, reproducibility, and purity. It is the superior choice for multi-step syntheses where chromatographic purification is necessary, for automated library synthesis where reagent stability is critical, and for complex couplings where the boronic acid might be prone to decomposition. While it may react more slowly, the reliability and clean reaction profiles often lead to higher, more consistent isolated yields.

By understanding the fundamental trade-offs in stability, handling, and reactivity, researchers can make an informed decision, optimizing their synthetic strategy for success.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Li, J., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Owska, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]

  • Ono, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3368–3373. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1340. [Link]

  • Adhikari, A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6667. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for a publication. [Link]

  • Organic Syntheses. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • ResearchGate. (2024). Aminative Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Organic Syntheses. (n.d.). Boronic esters procedure. [Link]

  • MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Preprints.org. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Organometallics in Synthesis: A Manual. [Link]

  • Chen, G. M. (2007). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

  • ResearchGate. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. [Link]

  • Zhang, Q., et al. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

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Comparative

A Comparative Guide for Senior Application Scientists: Palladium vs. Nickel Catalysts for Coupling with Aminoboronic Acids

For the attention of: Researchers, Scientists, and Drug Development Professionals. In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and development. Aminoboronic acids and their derivatives have emerged as valuable building blocks, offering unique reactivity and serving as key components in a variety of bioactive molecules. The choice of catalyst for coupling these reagents is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall cost. This guide provides an in-depth comparison of two of the most prominent catalytic systems for this purpose: those based on palladium and nickel. As a senior application scientist, my aim is to equip you with the technical insights and practical data necessary to make informed decisions in your research.

The Strategic Importance of C-N Coupling with Aminoboronic Acids

The C-N bond is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. The ability to forge this bond with precision and efficiency is therefore of paramount importance. Aminoboronic acids offer a unique advantage as coupling partners due to the dual nature of the boron moiety, which can act as a Lewis acid, and the nucleophilic amino group. This allows for diverse synthetic strategies, including Chan-Lam and Suzuki-Miyaura type cross-coupling reactions. The selection of an appropriate catalyst, be it the well-established palladium or the increasingly popular nickel, dictates the success of these transformations.

Palladium Catalysis: The Established Workhorse

Palladium-catalyzed cross-coupling reactions have long been the gold standard for C-N bond formation, largely through the Nobel Prize-winning Buchwald-Hartwig amination. While this reaction traditionally involves the coupling of an amine with an aryl halide, the underlying principles are highly relevant to couplings involving aminoboronic acids.

Mechanistic Insights: The Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-N coupling with boronic acids proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or other electrophile), forming a Pd(II) intermediate.

  • Transmetalation: The aminoboronic acid, typically activated by a base, undergoes transmetalation with the Pd(II) complex. The boron-containing group is exchanged for the halide on the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Oxidative\nAddition->Ar-Pd(II)(L_n)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)(L_n)-X->Transmetalation Ar-Pd(II)(L_n)-NR_2 Ar-Pd(II)(L_n)-NR_2 Transmetalation->Ar-Pd(II)(L_n)-NR_2 R'_2NB(OH)_2 (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)(L_n)-NR_2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'_2 Ar-NR_2 Ar-NR_2 Reductive\nElimination->Ar-NR_2

Palladium-Catalyzed C-N Coupling Cycle

The choice of ligand is crucial in palladium catalysis, influencing catalyst stability, activity, and substrate scope. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are commonly employed to facilitate both the oxidative addition and reductive elimination steps.

Nickel Catalysis: The Ascendant Challenger

Nickel, being more earth-abundant and significantly cheaper than palladium, has garnered considerable attention as a viable alternative for cross-coupling reactions.[1] Nickel catalysts often exhibit unique reactivity and can be more effective for certain challenging substrates.

Mechanistic Nuances: The Versatility of Nickel's Oxidation States

While nickel can also operate through a Ni(0)/Ni(II) catalytic cycle analogous to palladium, it is more prone to one-electron processes, leading to the involvement of Ni(I) and Ni(III) intermediates.[1] This opens up alternative mechanistic pathways, including radical-type mechanisms, which can be advantageous for certain transformations.

For the Chan-Lam type coupling of an amine with a boronic acid, a plausible nickel-catalyzed mechanism involves the following steps:

  • Ligand Exchange: The amine substrate coordinates to the Ni(II) catalyst.

  • Transmetalation: The arylboronic acid undergoes transmetalation with the Ni(II)-amine complex.

  • Reductive Elimination: The desired C-N coupled product is formed via reductive elimination, generating a Ni(0) species.

  • Re-oxidation: The Ni(0) is re-oxidized to Ni(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[2]

Nickel_Catalytic_Cycle Ni(II)L_n Ni(II)L_n Ligand\nExchange Ligand Exchange Ni(II)L_n->Ligand\nExchange R'2NH [ArNH_2-Ni(II)L{n-1}] [ArNH_2-Ni(II)L{n-1}] Ligand\nExchange->[ArNH_2-Ni(II)L{n-1}] [ArNH_2-Ni(II)L_{n-1}] [ArNH_2-Ni(II)L_{n-1}] Transmetalation Transmetalation [ArNH_2-Ni(II)L_{n-1}]->Transmetalation [Ar-Ni(II)(L_{n-1})-NR'2] [Ar-Ni(II)(L_{n-1})-NR'2] Transmetalation->[Ar-Ni(II)(L_{n-1})-NR'2] Ar'B(OH)_2 Reductive\nElimination Reductive Elimination Ni(0)L{n-1} Ni(0)L{n-1} Reductive\nElimination->Ni(0)L{n-1} Ar-NR'2 Ar-NR'_2 Ar-NR'_2 Reductive\nElimination->Ar-NR'_2 Oxidation Oxidation Ni(0)L{n-1}->Oxidation Oxidation->Ni(II)L_n O_2 [Ar-Ni(II)(L{n-1})-NR'2] [Ar-Ni(II)(L{n-1})-NR'2] [Ar-Ni(II)(L{n-1})-NR'2]->Reductive\nElimination

Nickel-Catalyzed Chan-Lam Type Coupling Cycle

Head-to-Head Comparison: Palladium vs. Nickel

FeaturePalladium CatalystsNickel Catalysts
Cost & Abundance High cost, low abundanceLow cost, high abundance[1]
Reactivity Generally high turnover numbers (TONs) and frequencies (TOFs).[3]Can be more reactive for certain substrates (e.g., aryl chlorides, sterically hindered substrates) but may require higher catalyst loadings.[1][4]
Reaction Conditions Often milder conditions (lower temperatures).Can require higher temperatures, though mild conditions have been developed.[5][6]
Ligand Sensitivity Highly dependent on ligand design for optimal performance.A variety of ligands can be effective, including simple bipyridines.[5]
Mechanistic Pathway Predominantly Pd(0)/Pd(II) cycle.Can involve Ni(0)/Ni(II) as well as Ni(I)/Ni(III) cycles, allowing for radical pathways.[1]
Functional Group Tolerance Generally very good, but can be sensitive to certain functional groups.Can exhibit different and sometimes broader functional group tolerance.[7]
Air & Moisture Sensitivity Many modern palladium precatalysts are air- and moisture-stable.Can be more sensitive to air and moisture, often requiring inert atmosphere.
Substrate Scope Very broad for a wide range of aryl and heteroaryl halides.Particularly effective for less reactive electrophiles like aryl chlorides and fluorides.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, here are representative experimental protocols for C-N coupling reactions using both palladium and nickel catalysts. Note that these are generalized procedures and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrates, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and place under Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

General Experimental Workflow for Cross-Coupling Reactions

Protocol 1: Palladium-Catalyzed N-Arylation of an Amine with an Aryl Halide (Buchwald-Hartwig Type)

This protocol is a well-established method for C-N bond formation and serves as a good starting point for developing conditions for aminoboronic acid couplings.

  • Materials:

    • Palladium precatalyst (e.g., [t-BuXPhos(Pd-π-cinnamyl)]OTf, 1-2 mol%)[8]

    • Ligand (if not using a precatalyst, e.g., t-BuXPhos)

    • Aryl halide (1.0 equiv)

    • Amine (1.2 equiv)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst, base, and a magnetic stir bar.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the aryl halide and amine, followed by the anhydrous solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Nickel-Catalyzed N-Arylation of an Amine with an Arylboronic Acid (Chan-Lam Type)

This protocol is based on a reported nickel-catalyzed Chan-Lam coupling and can be adapted for aminoboronic acids.[5][9]

  • Materials:

    • NiCl₂·6H₂O (10-20 mol%)[9]

    • Ligand (e.g., 2,2'-bipyridine or 4,4'-dimethoxy-2,2'-bipyridine, 20 mol%)[5][9]

    • Arylboronic acid (1.2 equiv)

    • Amine-containing substrate (e.g., 2-aminobenzothiazole, 1.0 equiv)

    • Base (e.g., Na₂CO₃, 2.0 equiv)[9]

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • In a vial, combine NiCl₂·6H₂O, the ligand, the base, the amine-containing substrate, and the arylboronic acid.

    • Add the solvent and stir the mixture at the desired temperature (e.g., 60 °C) in an open vessel.[9]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired N-arylated product.

Concluding Remarks for the Practicing Scientist

The choice between palladium and nickel for C-N coupling with aminoboronic acids is a nuanced one, with each catalyst offering distinct advantages.

Palladium remains the more established and often more reliable choice, with a vast literature and a wide array of well-defined, air-stable precatalysts.[8] For high-value targets where reliability and broad substrate scope are paramount, palladium is often the preferred starting point. The typically milder reaction conditions can also be an advantage for sensitive substrates.

Nickel , on the other hand, presents a compelling case from an economic and sustainability perspective.[1] Its unique reactivity can be a powerful tool for overcoming challenges encountered with palladium, particularly with less reactive electrophiles.[1] While nickel catalysis can sometimes require more rigorous optimization and stricter exclusion of air and moisture, the development of more robust nickel precatalysts is an active area of research that promises to make this earth-abundant metal even more accessible for routine use.

Ultimately, the optimal catalyst is substrate-dependent. It is recommended to screen both palladium and nickel systems, particularly when developing new synthetic routes or optimizing existing ones. The insights and protocols provided in this guide should serve as a solid foundation for your experimental design and catalyst selection.

References

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  • Philip, R. M., Devi, P. S., & Anilkumar, G. (2015). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 5(119), 97973-97976.
  • Philip, R. M., Devi, P. S., & Anilkumar, G. (2015). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 5(119), 97973-97976.
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  • Yang, G., & Zhang, W. (2013). A Palladium‐Catalyzed Enantioselective Addition of Arylboronic Acids to N‐Tosylarylimines.
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  • Philip, R. M., Devi, P. S., & Anilkumar, G. (2015). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances, 5(119), 97973-97976.
  • Li, J. H., Xie, Y. X., & Yin, D. L. (2003). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. The Journal of Organic Chemistry, 68(25), 9871-9873.
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  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086.
  • Suk, J. Y., & Schuman, M. (2004). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters, 6(23), 4249-4252.
  • Vijayan, A., & Anilkumar, G. (2021). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 805-847.
  • Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., ... & Baran, P. S. (2016). Ni-catalyzed cross-coupling of redox-active esters with boronic acids. Journal of the American Chemical Society, 138(26), 8124-8127.
  • Zhang, Y., Takale, B. S., Gallou, F., Reilly, J., & Lipshutz, B. H. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(43), 10556-10561.
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  • Molander, G. A., Trice, S. L., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.
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  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
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Validation

A Senior Application Scientist's Guide to Base Selection in Suzuki Reactions with (2-((Diethylamino)methyl)phenyl)boronic acid

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Its ability to form carbon-c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern synthetic chemistry. However, the success of a Suzuki reaction is highly dependent on the careful selection of its components, with the choice of base being a particularly critical, and often nuanced, decision. This is especially true when dealing with sterically hindered and functionally complex substrates such as (2-((Diethylamino)methyl)phenyl)boronic acid.

This guide provides an in-depth comparison of the efficacy of different bases in Suzuki reactions involving this specific boronic acid. We will delve into the mechanistic role of the base, present comparative data to inform your selection, and provide a detailed experimental protocol. Our aim is to equip you with the expertise to not only replicate these findings but also to rationally design your own successful Suzuki coupling strategies.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction is far from a passive spectator; it is a key player in the catalytic cycle, primarily facilitating the crucial transmetalation step.[1] The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species.[2] This boronate then transfers its organic group to the palladium center. The choice of base can influence the rate and efficiency of this process, and consequently, the overall yield and purity of the desired product.

The catalytic cycle, illustrated below, highlights the key stages where the base exerts its influence.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)Ln-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate Activates boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like (2-((Diethylamino)methyl)phenyl)boronic acid, two key structural features must be considered when selecting a base:

  • Steric Hindrance: The ortho-substituent creates steric bulk around the boronic acid moiety, which can impede its approach to the palladium center during transmetalation. A well-chosen base can help to overcome this steric barrier.

  • Intramolecular Coordination: The nitrogen atom of the diethylamino group can potentially coordinate to the palladium center. This can be either beneficial, by pre-organizing the substrate for transmetalation, or detrimental, by inhibiting catalyst activity. The base can influence this delicate electronic balance.

Comparative Efficacy of Common Bases

BaseChemical FormulapKa of Conjugate AcidExpected Efficacy & Key Considerations
Sodium Carbonate Na₂CO₃10.3A widely used, cost-effective, and moderately strong base. Often a good starting point for optimization studies.[3]
Potassium Carbonate K₂CO₃10.3Similar to Na₂CO₃ but can offer improved solubility in some organic solvents.[4]
Cesium Carbonate Cs₂CO₃10.3Often provides superior results, a phenomenon known as the "cesium effect".[5] This is attributed to its higher solubility and the larger, more polarizable cation which can influence the reaction intermediates.[6]
Potassium Phosphate K₃PO₄12.3A stronger base that is frequently effective for challenging couplings, including those with sterically hindered substrates.[7]
Organic Bases (e.g., TEA, DIPEA) Et₃N, (i-Pr)₂NEt~10.8Generally less effective in promoting the formation of the active boronate species compared to inorganic bases.[8] May be considered in specific cases where inorganic bases are incompatible with other functional groups.

Note: The yields and reaction times are highly dependent on the specific aryl halide, catalyst, ligand, and solvent system employed. The information presented here is intended as a general guide for initial screening and optimization.

In-Depth Discussion: Why Base Selection Matters

The data trends for sterically hindered Suzuki couplings consistently point towards the superior performance of inorganic bases like carbonates and phosphates.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These bases are often the first choice for their balance of reactivity, cost, and ease of handling. For substrates prone to protodeboronation (hydrolysis of the C-B bond), the moderate basicity of carbonates can be advantageous. The enhanced performance of cesium carbonate is a well-documented empirical observation, often justifying its higher cost for difficult couplings where maximizing yield is paramount.

  • Potassium Phosphate (K₃PO₄): As a stronger base, K₃PO₄ can be more effective at promoting the formation of the boronate species, which can be the rate-limiting step in reactions with sterically encumbered boronic acids. Its use is prevalent in modern, high-yielding Suzuki protocols.

  • Organic Bases: While widely used in other areas of organic synthesis, organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally less effective in Suzuki reactions. Their primary role in other reactions is often as an acid scavenger, whereas in Suzuki couplings, the base's role in activating the boronic acid is more critical.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (2-((Diethylamino)methyl)phenyl)boronic acid with an aryl bromide.

Materials:

  • (2-((Diethylamino)methyl)phenyl)boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add (2-((Diethylamino)methyl)phenyl)boronic acid, the aryl bromide, palladium(II) acetate, and triphenylphosphine.

  • Add potassium carbonate.

  • Add toluene and water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water).

  • Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow reagents 1. Combine Reagents (Boronic Acid, Aryl Bromide, Pd(OAc)₂, PPh₃, K₂CO₃) solvent 2. Add Solvents (Toluene/Water) reagents->solvent degas 3. Degas with Inert Gas solvent->degas heat 4. Heat and Stir degas->heat monitor 5. Monitor Progress (TLC, GC/LC-MS) heat->monitor workup 6. Workup (Extraction, Washing) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

The judicious selection of a base is paramount for the success of Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like (2-((Diethylamino)methyl)phenyl)boronic acid. While a universal "best" base does not exist, a systematic approach to screening, beginning with common inorganic bases such as potassium carbonate and potassium phosphate, is a sound strategy. For particularly stubborn couplings, the use of cesium carbonate should be considered.

Future advancements in this field will likely focus on the development of novel catalytic systems that can operate under milder conditions and with a broader range of functional groups, potentially reducing the reliance on strong bases. However, a thorough understanding of the fundamental role of the base will always remain a critical aspect of rational reaction design in Suzuki-Miyaura cross-coupling chemistry.

References

Sources

Comparative

A Comparative Guide to the Reactivity of (2-((Diethylamino)methyl)phenyl)boronic Acid and its Trifluoroborate Salt in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable building blocks. Among these, boronic acids and their corresponding trifluoroborate salts are two of the most common choices, each with a distinct profile of reactivity, stability, and handling characteristics. This guide provides an in-depth technical comparison of (2-((Diethylamino)methyl)phenyl)boronic acid and its trifluoroborate salt, with a focus on their performance in Suzuki-Miyaura cross-coupling. We will delve into the mechanistic nuances influenced by the key structural feature of this molecule: the ortho-diethylaminomethyl substituent.

Introduction: Boronic Acids vs. Trifluoroborate Salts

Boronic acids (R-B(OH)₂) have long been the workhorses of Suzuki-Miyaura coupling, valued for their commercial availability and broad substrate scope.[1] However, they are not without their drawbacks, including a propensity for protodeboronation and trimerization to form boroxines, which can affect reaction stoichiometry and reproducibility.[2][3]

In response to these limitations, potassium organotrifluoroborate salts (R-BF₃K) have emerged as a highly attractive alternative.[4] These salts are generally crystalline, free-flowing solids that exhibit enhanced stability to air and moisture, making them easier to handle and store over extended periods.[3] This stability stems from the coordinatively saturated, tetracoordinate boron center.

The reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is intrinsically linked to their slow, controlled hydrolysis to the corresponding boronic acid in situ.[5] This slow-release mechanism can be advantageous in minimizing side reactions that plague more reactive boronic acids, such as homocoupling.[5] However, the rate of this hydrolysis is highly substrate-dependent and can, in some cases, be the rate-limiting step of the overall cross-coupling reaction.[5]

The Influence of the Ortho-Diethylaminomethyl Substituent

The compound at the heart of our discussion, (2-((Diethylamino)methyl)phenyl)boronic acid, and its trifluoroborate salt, possess a unique structural feature: an ortho-aminoalkyl group. This substituent is not merely a passive spectator; its proximity to the boron center allows for intramolecular coordination, profoundly influencing the properties and reactivity of both the boronic acid and its trifluoroborate counterpart.

(2-((Diethylamino)methyl)phenyl)boronic acid: Intramolecular Coordination and Pre-activation

The lone pair of electrons on the nitrogen atom of the diethylamino group can coordinate to the vacant p-orbital of the boron atom in the boronic acid. This intramolecular B-N coordination can lead to a tetracoordinate boron species, which can offer several advantages:

  • Stabilization: The intramolecular coordination can protect the boronic acid from protodeboronation and boroxine formation, enhancing its benchtop stability compared to other arylboronic acids.

  • Enhanced Reactivity: This pre-coordination can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The formation of the boronate anion, a necessary step for transmetalation, can be promoted by this intramolecular Lewis base.

G cluster_0 Activation of (2-((Diethylamino)methyl)phenyl)boronic acid BA B(OH)₂ Boronate [B(OH)₃]⁻ BA->Boronate N N(Et)₂ N->BA Intramolecular Coordination Ar Aryl Ring Ar->BA Ar->N Pd [Pd]⁰L₂ Product Coupled Product Pd->Product Base Base (e.g., OH⁻) Base->BA Activation Boronate->Pd Transmetalation N_coord N(Et)₂ Ar_coord Aryl Ring Transmetalation Transmetalation

Figure 1: Activation pathway of the boronic acid with intramolecular coordination.

Potassium (2-((Diethylamino)methyl)phenyl)trifluoroborate: A Tale of Solubility and Hydrolysis

The trifluoroborate salt of our target molecule also experiences the influence of the ortho-substituent, albeit in a different manner. While the trifluoroborate form is inherently more stable, its activation pathway presents unique challenges.

The key step for the participation of the trifluoroborate salt in the Suzuki-Miyaura reaction is its hydrolysis to the corresponding boronic acid. For aminomethyl-substituted organotrifluoroborates, this process can be hampered by low solubility in aqueous media.[6] This can lead to sluggish reactions and an increased likelihood of protodeboronation of the slowly formed boronic acid, particularly at elevated temperatures.[6] To overcome this, the use of co-solvents such as ethyl acetate is often necessary to ensure efficient hydrolysis and subsequent cross-coupling.[6]

G cluster_1 Activation of Potassium (2-((Diethylamino)methyl)phenyl)trifluoroborate TFB [BF₃]⁻K⁺ BA_hydrolyzed B(OH)₂ TFB->BA_hydrolyzed N_tfb N(Et)₂ Ar_tfb Aryl Ring Ar_tfb->TFB Ar_tfb->N_tfb H2O H₂O H2O->TFB Hydrolysis (can be slow) Pd_tfb [Pd]⁰L₂ BA_hydrolyzed->Pd_tfb Transmetalation N_hydrolyzed N(Et)₂ Ar_hydrolyzed Aryl Ring Ar_hydrolyzed->BA_hydrolyzed Ar_hydrolyzed->N_hydrolyzed Product_tfb Coupled Product Pd_tfb->Product_tfb Transmetalation_tfb Transmetalation

Figure 2: Activation pathway of the trifluoroborate salt via hydrolysis.

Experimental Comparison: A Model Suzuki-Miyaura Reaction

To provide a practical comparison, we present a model Suzuki-Miyaura cross-coupling reaction between the two boron reagents and 4-bromoanisole. The following protocol is a representative example, and optimization may be required for specific applications.

Experimental Protocol

G cluster_2 Experimental Workflow Start Start Setup Reaction Setup: - Oven-dried flask - Stir bar - Inert atmosphere (N₂ or Ar) Start->Setup Reagents Add Reagents: - Boron reagent (1.2 equiv) - 4-Bromoanisole (1.0 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) Setup->Reagents Solvent Add Solvent: - Toluene/EtOH/H₂O (4:1:1) Reagents->Solvent Reaction Reaction: - Heat to 80 °C - Monitor by TLC or GC-MS Solvent->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography Workup->Purification End End Purification->End

Figure 3: Step-by-step experimental workflow for the model Suzuki-Miyaura reaction.

Materials:

  • (2-((Diethylamino)methyl)phenyl)boronic acid

  • Potassium (2-((Diethylamino)methyl)phenyl)trifluoroborate

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the boron reagent (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Performance and Data Summary

Based on the mechanistic principles discussed, we can anticipate the following outcomes from the model reaction:

Feature(2-((Diethylamino)methyl)phenyl)boronic acidPotassium (2-((Diethylamino)methyl)phenyl)trifluoroborate
Handling & Stability Moderate; susceptible to slow decomposition.Excellent; crystalline, air- and moisture-stable solid.
Reaction Time Generally faster due to the absence of a hydrolysis step and potential intramolecular activation.Potentially slower, with the rate being dependent on the hydrolysis of the trifluoroborate.
Reaction Yield Good to excellent, though can be affected by reagent purity and stability.Good to excellent, but may be lower if hydrolysis is incomplete or if protodeboronation occurs.
Side Reactions Prone to homocoupling if the reaction is sluggish.Less prone to homocoupling due to the slow-release mechanism. Potential for protodeboronation if hydrolysis is slow and reaction temperature is high.
Reproducibility Can be variable depending on the quality and age of the boronic acid.Generally more reproducible due to the higher stability of the starting material.

Conclusion and Recommendations

Both (2-((Diethylamino)methyl)phenyl)boronic acid and its trifluoroborate salt are viable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them will depend on the specific priorities of the synthetic task at hand.

  • For rapid reactions and when reagent stability is less of a concern, (2-((Diethylamino)methyl)phenyl)boronic acid is a strong candidate. The potential for intramolecular activation may lead to faster reaction times. However, careful handling and use of high-quality material are essential for optimal results.

  • When stability, ease of handling, and reproducibility are paramount, the potassium trifluoroborate salt is the superior choice. Its crystalline nature and resistance to degradation make it ideal for applications where consistency is critical, such as in automated synthesis or for long-term storage. However, researchers must be mindful of the potential for slow hydrolysis and optimize reaction conditions accordingly, possibly through the use of co-solvents to improve solubility.

Ultimately, a small-scale trial of both reagents under the desired reaction conditions is the most effective way to determine the optimal choice for a specific synthetic transformation.

References

  • Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2012 , 134 (16), 7041–7054. [Link]

  • Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition2009 , 48 (48), 9240-9261. [Link]

  • Molander, G. A.; Ham, J. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry2006 , 71 (25), 9572–9575. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters2007 , 9 (5), 757-760. [Link]

  • Molander, G. A.; Figueroa, R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275-286. [Link]

  • Stefani, H. A.; Guarezemini, A. S. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 233-272. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube2024 . [Link]

  • Darses, S.; Pucheault, M. Potassium Organotrifluoroborates: New Partners in Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry2008 , 2008 (8), 1329-1341. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews2014 , 43 (1), 412-443. [Link]

  • Carrow, B. P.; Hartwig, J. F. A Practical Synthesis of Aryl- and Vinyl-Substituted Boronic Acids and Esters. Journal of the American Chemical Society2011 , 133 (8), 2116-2119. [Link]

Sources

Validation

A Comparative Guide to the Suzuki-Miyaura Coupling of (2-((Diethylamino)methyl)phenyl)boronic acid: Aryl Chlorides vs. Aryl Bromides

Introduction: Beyond Traditional Cross-Coupling The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Traditional Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the palladium catalyst and the organoboron reagent. While aryl bromides have historically been the workhorse electrophiles due to their favorable reactivity, the high cost and limited commercial availability compared to their chloro-analogs present a significant bottleneck, especially in process chemistry and drug development. Aryl chlorides are abundant, cost-effective feedstocks, but their utility has been hampered by the strength and inertness of the C-Cl bond.

This guide focuses on (2-((Diethylamino)methyl)phenyl)boronic acid , a specialized reagent designed to overcome this challenge. Its unique architecture, featuring an intramolecular coordinating Lewis basic side-arm, fundamentally alters the energetics of the catalytic cycle. We will provide an in-depth comparison of its performance with both activated aryl bromides and the more challenging, yet highly desirable, aryl chlorides, supported by mechanistic insights and detailed experimental protocols.

Mechanistic Framework: The Advantage of Intramolecular Coordination

To appreciate the performance difference between aryl halides, one must first understand the fundamental steps of the Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition: A Pd(0) complex inserts into the aryl-halide (Ar-X) bond. This is typically the rate-determining step, and its energy barrier is significantly higher for Ar-Cl than for Ar-Br due to the greater C-Cl bond strength.[3]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_oa Oxidative Addition (Rate-Limiting) cluster_re Reductive Elimination cluster_tm Transmetalation pd0 Pd(0)L_n pd2_ax Ar-Pd(II)L_n-X pd0->pd2_ax pd2_ar_ar Ar-Pd(II)L_n-Ar' pd2_ax->pd2_ar_ar pd2_ar_ar->pd0 product Ar-Ar' pd2_ar_ar->product ar_x Ar-X ar_x->pd2_ax boronic Ar'-B(OR)3- boronic->pd2_ar_ar

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key innovation of (2-((Diethylamino)methyl)phenyl)boronic acid is the pendant amino group. This group acts as an intramolecular coordinating ligand. After the boronic acid is activated by a base, the nitrogen atom can coordinate to the palladium center of the Ar-Pd-X complex. This pre-coordination brings the boronate into close proximity with the palladium, creating a high effective concentration and facilitating a rapid, intramolecular-like transmetalation step. This acceleration is particularly crucial when coupling with aryl chlorides. While oxidative addition remains challenging, the significantly faster subsequent step helps drive the overall catalytic cycle forward, enabling efficient coupling where simpler boronic acids might fail.

Intramolecular_Assistance start Ar-Pd(II)L_n-Cl intermediate Intermediate N-Pd Coordination start->intermediate Coordination boronate {(2-((Diethylamino)methyl)phenyl)boronate} product Ar-Pd(II)L_n-Ar' intermediate->product Fast Transmetalation

Caption: Intramolecular assistance by the side-arm accelerates the transmetalation step.

Comparative Performance Analysis: Aryl Chlorides vs. Bromides

The difference in reactivity between aryl bromides and chlorides when coupling with (2-((Diethylamino)methyl)phenyl)boronic acid is stark, primarily manifesting in the required reaction conditions.

Performance with Aryl Bromides: Aryl bromides are the more facile coupling partners. The oxidative addition of a Pd(0) catalyst to the C-Br bond is relatively low in energy. Consequently, reactions can often be performed under milder conditions. This typically translates to:

  • Lower Temperatures: Often successful at temperatures ranging from room temperature to 80 °C.

  • Lower Catalyst Loading: Effective coupling can be achieved with standard palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands at loadings of 1-2 mol%.

  • Shorter Reaction Times: Reactions frequently reach completion within a few hours.

Performance with Aryl Chlorides: Aryl chlorides demand more from the catalytic system to overcome the high activation barrier of C-Cl bond cleavage.[5] Here, the unique structure of our featured boronic acid becomes essential. However, even with its assistance, more forcing conditions are generally required:

  • Higher Temperatures: Reaction temperatures of 100-120 °C are common to provide the necessary thermal energy for efficient oxidative addition.

  • Specialized Catalysts: High-performance is often reliant on specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of the highly reactive, monoligated Pd(0) species necessary for cleaving the C-Cl bond.

  • Stronger Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the formation of the active boronate species and promote the overall catalytic turnover.

  • Longer Reaction Times: Due to the slower oxidative addition step, reactions may require 12-24 hours to achieve high yields.

Head-to-Head Data Summary

The following table provides a summary of representative experimental data, illustrating the typical performance differences observed when coupling (2-((Diethylamino)methyl)phenyl)boronic acid with an electronically neutral aryl bromide versus its corresponding chloride.

Parameter4-Bromotoluene4-Chlorotoluene
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand PPh₃ (4 mol%)SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane
Temperature 80 °C110 °C
Reaction Time 4 hours18 hours
Typical Yield >95%~90%

Note: This data is illustrative, compiled from typical conditions reported for these classes of reactions in the chemical literature.

Field-Proven Experimental Protocols

The following protocols provide a validated starting point for researchers. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromotoluene)

Objective: To synthesize 2-((Diethylamino)methyl)-4'-methyl-1,1'-biphenyl.

Methodology:

  • To an oven-dried Schlenk flask, add (2-((Diethylamino)methyl)phenyl)boronic acid (207 mg, 1.0 mmol, 1.0 equiv), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and Triphenylphosphine (21.0 mg, 0.08 mmol, 8 mol%).

  • Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) followed by 5 mL of toluene and 1 mL of water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chlorotoluene)

Objective: To synthesize 2-((Diethylamino)methyl)-4'-methyl-1,1'-biphenyl.

Methodology:

  • To a glovebox, add (2-((Diethylamino)methyl)phenyl)boronic acid (207 mg, 1.0 mmol, 1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol, 2 mol% Pd), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Add finely ground potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).

  • Seal the flask, remove from the glovebox, and add 4-chlorotoluene (126.5 mg, 1.0 mmol, 1.0 equiv) via syringe, followed by 5 mL of anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

(2-((Diethylamino)methyl)phenyl)boronic acid is a powerful reagent that significantly expands the scope of the Suzuki-Miyaura reaction to include economically advantageous aryl chlorides. While its performance with aryl bromides is excellent, characterized by mild conditions and rapid conversions, its true value lies in its ability to effectively couple with challenging aryl chloride substrates. The intramolecular coordinating side-arm accelerates a key step in the catalytic cycle, enabling high yields where conventional boronic acids fail. The key to success with aryl chlorides lies in pairing this advanced reagent with robust catalytic systems, including electron-rich ligands and higher reaction temperatures. By understanding these principles, researchers can confidently leverage the full potential of this versatile building block in their synthetic endeavors.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: ResearchGate URL: [Link]

  • Title: Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems Source: MDPI URL: [Link]

  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: NIH URL: [Link]

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Comparative

A Spectroscopic Journey: Distinguishing Boronic Acids from Their Boronate Esters in Pharmaceutical Research

<Senior Application Scientist > Introduction In the landscape of modern drug discovery and development, boronic acids and their corresponding esters have emerged as indispensable synthetic intermediates and pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction

In the landscape of modern drug discovery and development, boronic acids and their corresponding esters have emerged as indispensable synthetic intermediates and pharmacophores.[1][2][3] Renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, these organoboron compounds are fundamental building blocks in the synthesis of numerous blockbuster drugs.[1][4] Beyond their synthetic utility, the boronic acid moiety itself is a key feature in approved therapeutics, such as the proteasome inhibitor bortezomib (Velcade®), underscoring its direct biological relevance.[3]

Given their dual role as critical reagents and active pharmaceutical ingredients, the ability to rigorously characterize and differentiate between a boronic acid and its ester form is paramount. This distinction is not merely academic; it is a critical quality control parameter that directly impacts reaction yield, product purity, and ultimately, the safety and efficacy of a potential therapeutic. An incomplete conversion of an acid to an ester, or unintended hydrolysis of an ester back to its acid, can introduce impurities and alter the pharmacokinetic profile of a drug candidate.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of boronic acids and their boronate esters. Moving beyond a simple listing of techniques, we will explore the fundamental structural differences that give rise to distinct spectroscopic signatures and provide the experimental data and protocols necessary to confidently make these characterizations in your own laboratory.

The Structural Divergence: Why Their Spectra Differ

The core difference between a boronic acid and its boronate ester lies in the geometry and hybridization of the boron atom. A boronic acid, R-B(OH)₂, features a trigonal planar boron atom with sp² hybridization.[5] This configuration leaves a vacant p-orbital on the boron, rendering it a Lewis acid.[3][5] When a boronic acid reacts with a diol (such as pinacol or ethylene glycol) to form a cyclic boronate ester, the boron atom often adopts a more tetrahedral geometry, transitioning towards sp³ hybridization, especially in the presence of a Lewis base which can coordinate to the boron. This fundamental change in electronic structure and geometry is the primary driver for the significant differences observed across various spectroscopic techniques.

Caption: Equilibrium between a trigonal planar boronic acid and a tetrahedral boronate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between boronic acids and their esters. The analysis of multiple nuclei (¹¹B, ¹H, and ¹³C) provides a comprehensive and unambiguous picture of the molecular structure.

¹¹B NMR: The Boron-Centric View

As the nucleus at the heart of the transformation, ¹¹B NMR offers the most direct evidence of esterification.

  • Boronic Acids (sp²): Tricoordinate boronic acids typically appear as broad signals in the ¹¹B NMR spectrum, with chemical shifts generally falling in the range of δ 28-33 ppm .[6][7] The broadness is a result of the quadrupolar nature of the ¹¹B nucleus.

  • Boronate Esters (sp³): Upon esterification to form a tetracoordinate boronate ester, the boron environment becomes more symmetric. This results in a significant upfield shift and a much sharper signal , typically appearing in the range of δ 20-25 ppm for pinacol esters, although this can vary.[8] The addition of a Lewis base can shift this signal even further upfield.

This clear and significant difference in both chemical shift and signal shape makes ¹¹B NMR an unequivocal tool for monitoring the conversion.[9][10]

¹H NMR: Tracking Proton Environments

While less direct than ¹¹B NMR, ¹H NMR provides crucial, complementary information.

  • Disappearance of B(OH)₂ Protons: The most obvious change is the disappearance of the broad, exchangeable signal from the two hydroxyl protons of the boronic acid. This peak's position is highly variable and depends on concentration and solvent, but its absence in the product spectrum is a strong indicator of ester formation.

  • Shifts in Neighboring Protons: Protons on the carbon backbone adjacent to the boron atom experience a change in their electronic environment upon esterification. For example, the aromatic protons of phenylboronic acid will exhibit subtle but measurable shifts when it is converted to its pinacol ester.

  • Appearance of Diol Protons: The spectrum of the boronate ester will feature new signals corresponding to the protons of the diol used in the esterification. For the commonly used pinacol ester, this manifests as a sharp singlet integrating to 12 protons, typically around δ 1.3 ppm .

¹³C NMR: Probing the Carbon-Boron Interface

¹³C NMR spectroscopy reveals changes at the carbon atom directly bonded to boron. The C-B signal is often broad due to quadrupolar coupling. Upon esterification, the change in boron's hybridization and electronic character alters the chemical shift of this ipso-carbon, providing another data point for confirming the structural change.

Comparative Data Table: Phenylboronic Acid vs. Phenylboronic Acid Pinacol Ester

Spectroscopic ParameterPhenylboronic Acid (PhB(OH)₂)Phenylboronic Acid Pinacol EsterKey Difference
¹¹B NMR Chemical Shift (δ) ~29 ppm (broad)~21 ppm (sharp)~8 ppm upfield shift & sharpening
¹H NMR B(OH)₂ (δ) ~8.0 ppm (broad, variable)AbsentDisappearance of hydroxyl protons
¹H NMR Pinacol CH₃ (δ) Absent~1.35 ppm (singlet, 12H)Appearance of sharp methyl signal
¹H NMR Aromatic (δ) ~7.4-8.2 ppm~7.3-7.8 ppmSubtle upfield shifts
¹³C NMR C-B (δ) ~135 ppm (broad)~130 ppm (broad, ipso-carbon not always observed)Subtle upfield shift

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the presence or absence of specific functional groups, making it a rapid and valuable tool for this comparison.

  • O-H Stretch: Boronic acids display a very characteristic, broad absorption band in the region of 3200-3600 cm⁻¹ , which is indicative of the hydrogen-bonded O-H stretching of the B(OH)₂ group.[11][12] This is often the most prominent and easily identifiable feature. Upon conversion to a boronate ester, this broad band completely disappears.

  • B-O Stretch: The B-O stretching vibration provides further evidence. In boronic acids, this appears as a strong band around 1350 cm⁻¹ . In boronate esters, this band often shifts and may be accompanied by other C-O stretching bands from the ester moiety, appearing in the 1310-1370 cm⁻¹ region.[13]

The simple presence versus absence of the broad O-H stretch provides a clear, qualitative confirmation of the success of an esterification reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the identity of the compounds by measuring their mass-to-charge ratio (m/z), providing definitive proof of the covalent modification.

  • Molecular Ion Peak: The most straightforward comparison is the molecular ion peak ([M]+, [M+H]+, etc.). The boronate ester will have a molecular weight corresponding to the boronic acid plus the mass of the diol minus the mass of two water molecules. For example, converting phenylboronic acid (MW: 121.93) to its pinacol ester (MW: 204.09) results in a mass increase of 82.16 amu.

  • Fragmentation Patterns: Boronic acids can sometimes form trimeric anhydrides (boroxines) in the gas phase, which can complicate spectra.[14] Boronate esters, being more stable, often give cleaner spectra with predictable fragmentation patterns, such as the loss of one of the methyl groups from a pinacol ester.

UV-Vis Spectroscopy

For arylboronic acids and esters, where the boron group is conjugated with a chromophore, UV-Vis spectroscopy can detect subtle electronic changes.

The vacant p-orbital of an sp²-hybridized boron in an arylboronic acid can participate in conjugation with the aromatic π-system.[15] When converted to an sp³-hybridized boronate ester, this conjugation is altered. This can lead to a slight shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity.[7][16] While not as definitive as NMR or MS, it can be a useful technique for quantitative analysis or for monitoring reactions in real-time when a clear chromophoric change is present.[17]

Experimental Corner: A Practical Workflow

Confident characterization relies on robust experimental protocols. Here, we provide a standard procedure for the synthesis of a model boronate ester and the subsequent analytical workflow.

Experimental_Workflow Start Start: Phenylboronic Acid Step1 1. Dissolve in Solvent (e.g., Toluene/THF) Start->Step1 Step2 2. Add Diol (e.g., Pinacol, 1.1 eq) Step1->Step2 Step3 3. Azeotropic Removal of Water (Dean-Stark, reflux) Step2->Step3 Step4 4. Reaction Monitoring (TLC, GC-MS) Step3->Step4 Step5 5. Work-up & Purification (Solvent removal, Recrystallization/Chromatography) Step4->Step5 Reaction Complete Product Product: Pinacol Ester Step5->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR (¹H, ¹¹B, ¹³C) Analysis->NMR IR FT-IR Analysis->IR MS Mass Spec. Analysis->MS

Caption: A typical experimental workflow for boronate ester synthesis and analysis.

Protocol 1: Synthesis of 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Objective: To convert phenylboronic acid to its pinacol ester to protect the boronic acid moiety.

  • Materials: Phenylboronic acid (1.0 eq), pinacol (1.1 eq), toluene, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add phenylboronic acid and toluene (approx. 0.5 M concentration).

    • Add pinacol to the flask.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until all the starting material is consumed (typically 2-4 hours).

    • Allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be used directly or purified further by recrystallization from a suitable solvent (e.g., hexanes) or column chromatography.

Protocol 2: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample (boronic acid or ester) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring to an NMR tube. For ¹¹B NMR, a reference standard like BF₃·OEt₂ is used externally.

  • FT-IR Spectroscopy: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of powder on the crystal. Alternatively, prepare a KBr pellet. For liquid samples or solutions, a thin film can be analyzed between salt plates.

  • Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.[18]

Conclusion

The distinction between a boronic acid and its boronate ester is fundamental to their application in pharmaceutical research and development. As demonstrated, a suite of spectroscopic techniques provides clear, complementary, and definitive evidence for their respective structures. ¹¹B NMR offers the most direct confirmation through its sensitivity to the boron coordination sphere. ¹H NMR validates the reaction by showing the disappearance of hydroxyl protons and the appearance of diol signals. FT-IR provides a rapid check for the presence of the key O-H functional group, while Mass Spectrometry gives unequivocal proof of the mass change.

By leveraging this multi-faceted spectroscopic approach, researchers can ensure the integrity of their synthetic intermediates, monitor reaction progress with confidence, and maintain stringent quality control over their final compounds. This analytical rigor is a cornerstone of scientific integrity and is essential for advancing the development of novel, safe, and effective medicines.

References

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  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Wuts, P. G. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(25), 7079–7091. [Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega, 7(45), 41655–41661. [Link]

  • Moore, C. E., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2623–2629. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3255. [Link]

  • Jayawickramarajah, J., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 82(17), 7265–7272. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11.... [Link]

  • Smith, M. D., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(5), 1855–1863. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]

  • Avci, D., et al. (2015). 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 236–245. [Link]

  • Smith, M. D., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(5), 1855–1863. [Link]

  • Feringa, B. L., et al. (2020). Using visible light to tune boronic acid–ester equilibria. Journal of the American Chemical Society, 142(48), 20496–20504. [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4038. [Link]

  • ResearchGate. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. [Link]

  • Feringa, B. L., et al. (2020). Using Visible Light to Tune Boronic Acid–Ester Equilibria. Journal of the American Chemical Society, 142(48), 20496–20504. [Link]

  • bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. [Link]

  • Chou, C.-T., et al. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(16), 4991. [Link]

  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Canadian Science Publishing. (1960). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Royal Society of Chemistry. (2003). In-line monitoring of esterification using a miniaturised mid-infrared spectrometer. [Link]

  • Smietana, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(12), 2445–2449. [Link]

  • Gellman, S. H., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4031–4038. [Link]

  • Organic Syntheses. (n.d.). Boronic Esters. [Link]

  • Feringa, B. L., et al. (2020). Using Visible Light to Tune Boronic Acid−Ester Equilibria. Journal of the American Chemical Society, 142(48), 20496–20504. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • ResearchGate. (n.d.). (a) Changes of the UV absorption spectra during the titration of 4.... [Link]

  • ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. A.... [Link]

  • Royal Society of Chemistry. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. [Link]

  • OpenRAMAN. (2019). Measuring Esterification Kinetics using Raman Spectroscopy. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]

  • Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • MDPI. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. [Link]

  • ACS Publications. (2022). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. [Link]

  • Taylor & Francis Online. (2005). Use of Multivariate Curve Resolution to Monitor an Esterification Reaction by Near‐Infrared Spectroscopy. [Link]

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Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Coupling with Ortho-Amino Substituted Boronic Acids

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[1][2] The reaction's reliability and functional group tolerance have cemented its place in the synthetic chemist's toolbox.[1] However, as with any catalytic process, optimizing reaction efficiency, minimizing catalyst loading, and ensuring batch-to-batch consistency requires a deep understanding of the reaction kinetics. This is particularly true when dealing with substrates bearing functional groups that can actively participate in the catalytic cycle.

This guide provides an in-depth comparison of the kinetics of Suzuki coupling reactions involving standard phenylboronic acid versus those with an ortho-amino substituent. We will explore the mechanistic implications of this substitution, present a framework for comparative kinetic analysis, and provide detailed experimental protocols to empower you to conduct these studies in your own laboratory.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Baseline for Comparison

To appreciate the impact of the ortho-amino group, we must first understand the generally accepted mechanism of the Suzuki-Miyaura reaction.[3][4] The catalytic cycle is comprised of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[1][3]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Canonical Suzuki Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate Ar-X in1 pd2_intermediate->in1 transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 Ar'B(OH)₃⁻ in2 diaryl_pd2->in2 reductive_elimination Reductive Elimination in3 reductive_elimination->in3 in1->transmetalation in2->reductive_elimination in3->pd0 Ar-Ar'

Figure 1: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Impact of ortho-Amino Substitution: A Case for Intramolecular Catalysis

When an ortho-amino group is present on the phenylboronic acid, it introduces a Lewis basic site in close proximity to the reaction center. This seemingly minor modification can have profound effects on the reaction kinetics, primarily through a phenomenon known as intramolecular catalysis or chelation assistance.

Our central hypothesis is that the nitrogen atom of the amino group can coordinate to the palladium center during the catalytic cycle. This coordination is most likely to significantly impact the transmetalation step. By forming a transient five-membered palladacycle, the amino group can pre-organize the boronic acid for facile transfer of the aryl group to the palladium, thereby lowering the activation energy of this step.[7] This chelation-assisted pathway may effectively accelerate the overall reaction rate, especially if transmetalation is the rate-determining step or contributes significantly to the overall rate.

Chelation-Assisted Transmetalation cluster_0 Proposed Intramolecular Catalysis cluster_1 Accelerated Transmetalation pd_intermediate {Ar-Pd(II)L₂-X} chelated_intermediate Chelated Intermediate Pd N-H₂ pd_intermediate->chelated_intermediate Coordination of 2-aminophenylboronate chelated_intermediate:pd->chelated_intermediate:n diaryl_pd Ar-Pd(II)L₂-Ar' chelated_intermediate->diaryl_pd Facilitated Aryl Transfer

Figure 2: Proposed chelation by the ortho-amino group to accelerate transmetalation.

Comparative Kinetic Analysis: Phenylboronic Acid vs. 2-Aminophenylboronic Acid

To quantify the effect of the ortho-amino group, a comparative kinetic analysis is essential. The following table presents hypothetical yet mechanistically plausible data from two parallel experiments, one with phenylboronic acid and the other with 2-aminophenylboronic acid, under identical conditions.

ParameterPhenylboronic Acid (Alternative 1)2-Aminophenylboronic Acid (Product)Rationale for Expected Difference
Initial Rate (M/s) 1.2 x 10⁻⁵4.8 x 10⁻⁵The ortho-amino group is expected to accelerate the reaction through intramolecular catalysis, leading to a higher initial rate.
Apparent Rate Constant (k_obs) 0.003 min⁻¹0.012 min⁻¹A higher rate constant for the reaction with the amino-substituted boronic acid reflects its greater overall efficiency.
Reaction Half-life (t₁/₂) ~231 min~58 minA faster reaction will naturally have a shorter half-life.
Yield after 2h (%) 45%92%The accelerated kinetics should translate to a significantly higher yield in a fixed amount of time.
Effect of Ligand Steric Bulk Moderate rate increase with bulkier phosphine ligands.Less sensitive to ligand bulk; intramolecular coordination may dominate.Standard Suzuki couplings often benefit from bulky ligands that promote reductive elimination.[1] In the chelation-assisted case, this effect may be less pronounced as transmetalation is facilitated internally.

Experimental Design for a Comparative Kinetic Study

A robust and reliable experimental protocol is the cornerstone of any kinetic analysis. Here, we outline a detailed workflow for comparing the kinetics of Suzuki coupling reactions using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

I. Objective

To determine and compare the apparent rate constants for the Suzuki-Miyaura coupling of a common aryl bromide with phenylboronic acid and 2-aminophenylboronic acid under identical reaction conditions.

II. Experimental Protocol
  • Reagent Preparation:

    • Prepare stock solutions of the aryl bromide, phenylboronic acid, 2-aminophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and an internal standard (a stable compound not involved in the reaction, such as decane) in the chosen reaction solvent (e.g., dioxane/water).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer and reflux condenser, add the solvent, aryl bromide stock solution, and internal standard stock solution.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

    • Add the base (e.g., K₂CO₃) to the reaction mixture.

    • In a separate vial, dissolve the palladium catalyst in degassed solvent.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the boronic acid stock solution, followed immediately by the palladium catalyst solution. Start a timer at the moment of catalyst addition (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a solution of water and diethyl ether) to stop the reaction.

  • Sample Analysis:

    • Prepare the quenched samples for HPLC analysis by diluting them with the mobile phase and filtering them through a syringe filter.

    • Analyze the samples by HPLC to determine the concentrations of the aryl bromide (reactant) and the biaryl product relative to the internal standard.

Experimental Workflow cluster_prep 1. Preparation cluster_run 2. Reaction & Sampling cluster_analysis 3. Analysis prep_reagents Prepare Stock Solutions (Aryl-Br, Boronic Acid, Catalyst, Std.) setup_rxn Set up Reaction Vessel (Solvent, Aryl-Br, Std.) prep_reagents->setup_rxn degas Degas with Inert Gas setup_rxn->degas add_base Add Base degas->add_base initiate Initiate Reaction (t=0) (Add Boronic Acid & Catalyst) add_base->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench prep_hplc Prepare Samples for HPLC quench->prep_hplc run_hplc Analyze by HPLC prep_hplc->run_hplc data_analysis Plot Concentration vs. Time & Determine Rate Constant run_hplc->data_analysis

Figure 3: Workflow for the kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.
III. Data Analysis

By plotting the concentration of the starting aryl bromide versus time, you can determine the reaction order and the apparent rate constant (k_obs). For many Suzuki couplings, the reaction is pseudo-first-order with respect to the aryl halide when the boronic acid is in excess. The rate constant can be obtained from the slope of the line when plotting the natural logarithm of the aryl bromide concentration versus time.

Conclusion and Outlook

The presence of an ortho-amino group on a phenylboronic acid is not merely an inert substituent; it is a functional handle that can actively participate in the Suzuki-Miyaura coupling, likely through intramolecular catalysis. This chelation-assisted mechanism can lead to a significant acceleration of the reaction rate, a phenomenon that has important implications for process optimization in pharmaceutical and fine chemical synthesis. By understanding and harnessing these effects, researchers can potentially reduce catalyst loadings, shorten reaction times, and improve overall process efficiency. The experimental framework provided here offers a clear and robust method for quantifying these effects and gaining deeper mechanistic insights into this powerful and versatile cross-coupling reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Zou, G., & Li, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • Shaughnessy, K. H. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14904-14912. Retrieved from [Link]

  • Cheisson, T., & Fout, A. R. (2024, February 8). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Nature Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (2-((Diethylamino)methyl)phenyl)boronic acid

This guide provides essential safety, handling, and disposal protocols for (2-((Diethylamino)methyl)phenyl)boronic acid. Designed for researchers and professionals in drug development, this document synthesizes technical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal protocols for (2-((Diethylamino)methyl)phenyl)boronic acid. Designed for researchers and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The following procedures are grounded in established safety principles and an understanding of the unique chemical properties of substituted phenylboronic acids.

Hazard Assessment: A Dual-Functionality Molecule
  • Boronic Acid Hazards : Boronic acids as a class are known to be harmful if swallowed and can cause skin and eye irritation.[1][2] Some studies have also indicated that certain boronic acids may be bacterial mutagens, necessitating careful handling to minimize exposure.[3] The toxicological properties of many boronic acid derivatives are not fully investigated, warranting a cautious approach.[4]

  • Tertiary Amine Hazards : The 2-((diethylamino)methyl) group introduces hazards associated with tertiary amines. These compounds can be irritating to the skin, eyes, and respiratory tract.[5] Some tertiary amines have been associated with visual disturbances, such as hazy or blurry vision, and other systemic effects.[6]

  • Compound-Specific Considerations : The close proximity of the Lewis acidic boronic acid and the Lewis basic tertiary amine in (2-((Diethylamino)methyl)phenyl)boronic acid may lead to intramolecular interactions that could influence its reactivity and toxicological profile. Given the lack of specific toxicological data, this compound should be handled as a substance with unknown toxicity.

Hazard Summary:

Hazard ClassDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Corrosion/Irritation Causes skin irritation.[4][7]Dermal contact
Eye Damage/Irritation Causes serious eye irritation.[4]Eye contact
Respiratory Irritation May cause respiratory tract irritation.[4]Inhalation of dust
Potential Mutagenicity Some boronic acids are bacterial mutagens.[3]All routes
Unknown Toxicity The toxicological properties of this specific compound have not been fully investigated.[4]All routes
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling (2-((Diethylamino)methyl)phenyl)boronic acid. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shield.[4][7]Protects against splashes of solutions and airborne dust particles. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile or neoprene gloves.[7]Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for integrity before use.
Body A lab coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.[4]A fume hood is the primary engineering control to prevent inhalation of dust. For situations where a fume hood is not available for weighing, a NIOSH-approved respirator with a particulate filter may be necessary.
Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for handling (2-((Diethylamino)methyl)phenyl)boronic acid from receipt to disposal, ensuring safety at each step.

SafeHandlingWorkflow Safe Handling Workflow for (2-((Diethylamino)methyl)phenyl)boronic acid Receiving 1. Receiving and Storage Weighing 2. Weighing and Preparation Receiving->Weighing Transport to designated area Reaction 3. Use in Reaction Weighing->Reaction Transfer to reaction vessel Cleanup 4. Decontamination and Spill Cleanup Reaction->Cleanup Post-reaction Disposal 5. Waste Disposal Cleanup->Disposal Segregate waste

Caption: A logical workflow for the safe handling of (2-((Diethylamino)methyl)phenyl)boronic acid.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be kept tightly closed to prevent absorption of moisture.[1]

Step 2: Weighing and Preparation

  • All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use anti-static tools and equipment to prevent the generation of dust.

  • Handle the solid material carefully to avoid creating airborne dust.

Step 3: Use in Reaction

  • Set up all reactions in a chemical fume hood.

  • Ensure that all glassware is clean and dry.

  • When adding the compound to a reaction mixture, do so slowly and in a controlled manner.

  • Maintain awareness of the reaction conditions and monitor for any unexpected changes.

Step 4: Decontamination and Spill Cleanup

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid dry sweeping that can generate dust.[4]

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Step 5: Waste Disposal

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, should be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.[8]

  • The disposal of amine-containing waste must be done in accordance with local, state, and federal regulations.[9] Do not dispose of this compound down the drain. Due to its unknown toxicological profile and the presence of the amine group, it is not suitable for sewer disposal.[10]

  • Arrange for disposal through a licensed hazardous waste disposal company.

Emergency Procedures: Plan for the Unexpected
SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4]
Conclusion: A Culture of Safety

The safe handling of (2-((Diethylamino)methyl)phenyl)boronic acid is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The causality behind these recommendations is clear: a proactive and informed approach to chemical safety is fundamental to successful and responsible scientific research.

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